Dacomitinib-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25ClFN5O2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2 |
InChI Key |
LVXJQMNHJWSHET-BPMCBVMYSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dacomitinib-d10: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, and the physicochemical, and biological properties of Dacomitinib-d10. The information is intended for researchers, scientists, and professionals involved in drug development and analytical sciences.
Chemical Structure and Identification
This compound is the deuterated analog of Dacomitinib, a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) family tyrosine kinase inhibitor. The deuterium labeling is strategically placed on the piperidine ring, which is a common site for metabolic activity. This isotopic substitution makes this compound an ideal internal standard for mass spectrometry-based quantitative analysis of Dacomitinib in biological matrices.
Chemical Structure:
The chemical structure of this compound is identical to that of Dacomitinib, with the exception of the ten hydrogen atoms on the piperidine ring being replaced by deuterium atoms.
IUPAC Name: (2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl-d10)but-2-enamide.[1]
CAS Number: While a specific CAS number for this compound is not consistently provided by commercial vendors, the CAS number for the parent compound, Dacomitinib, is 1110813-31-4.[2]
Molecular Formula: C₂₄H₁₅D₁₀ClFN₅O₂[1]
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical and pharmacokinetic properties of Dacomitinib. The properties of this compound are expected to be very similar, with minor variations due to the kinetic isotope effect of deuterium substitution.
Table 1: Physicochemical Properties of Dacomitinib
| Property | Value | Reference |
| Molecular Weight | 469.94 g/mol | [3] |
| Appearance | White to pale yellow powder | |
| Melting Point | 184-187 °C | [2] |
| Solubility | Insoluble in water, soluble in DMSO (12.5 mg/mL) | [3] |
| logP | 3.92 | [2] |
| pKa | Not available |
Table 2: Pharmacokinetic Properties of Dacomitinib
| Property | Value | Reference |
| Bioavailability | 80% | |
| Protein Binding | 98% | |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | |
| Elimination Half-life | 70 hours | |
| Excretion | 79% in feces (20% as unchanged drug), 3% in urine (<1% as unchanged drug) |
Mechanism of Action and Signaling Pathway
Dacomitinib is an irreversible inhibitor of the tyrosine kinase activity of the HER family of receptors, including EGFR (HER1), HER2, and HER4.[4] By covalently binding to a cysteine residue in the ATP-binding pocket of the receptor, Dacomitinib blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two primary signaling cascades inhibited by Dacomitinib are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.
Caption: this compound inhibits the EGFR/HER2 signaling pathways.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary information. However, the general strategy for the synthesis of deuterated compounds involves the use of deuterated reagents and solvents at specific steps of the synthesis of the parent compound.
Based on the synthesis of Dacomitinib, the deuteration of the piperidine ring in this compound would likely be achieved by using deuterated piperidine in the final steps of the synthesis. The overall synthesis of Dacomitinib typically involves a multi-step process starting from 2-amino-4-fluorobenzoic acid, which undergoes cyclization, nitration, reduction, amidation, and methoxylation reactions to form the core quinazoline structure. This is followed by coupling with the appropriate side chains. To produce this compound, piperidine-d10 would be introduced during the formation of the butenamide side chain.
Analytical Method for Quantification
This compound is primarily used as an internal standard for the quantification of Dacomitinib in biological samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a representative experimental protocol based on published methods.
4.2.1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected concentration range of the analyte).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
4.2.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over a few minutes, followed by a re-equilibration step. The exact gradient profile should be optimized for best separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dacomitinib: The precursor ion [M+H]⁺ is m/z 470.2, and a characteristic product ion is monitored (e.g., m/z 112.1).
-
This compound: The precursor ion [M+H]⁺ is m/z 480.2, and a corresponding characteristic product ion is monitored.
-
-
Instrument Parameters: Source temperature, ion spray voltage, and collision energy should be optimized for maximum sensitivity for both the analyte and the internal standard.
-
Caption: A typical workflow for the quantification of Dacomitinib using this compound.
Conclusion
This compound is a critical tool for the accurate and precise quantification of Dacomitinib in pharmacokinetic and drug metabolism studies. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard. Understanding its structure, properties, and the signaling pathways it affects is essential for researchers in the field of oncology drug development. This guide provides a foundational understanding of these key aspects to support further research and application.
References
Dacomitinib-d10 certificate of analysis for research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and biological context for Dacomitinib-d10, a deuterated internal standard for the potent, irreversible pan-HER tyrosine kinase inhibitor, Dacomitinib. This document is intended to support research and development activities by providing detailed experimental protocols and summarizing key analytical data.
Introduction to Dacomitinib
Dacomitinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the kinase domains of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1][2] This targeted action inhibits autophosphorylation of the tyrosine kinase, leading to a reduction in tumor growth.[2] It is primarily indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations.[1][3] this compound serves as a stable isotope-labeled internal standard for quantitative analysis in various biological matrices, crucial for pharmacokinetic and metabolic studies.[4][5]
Analytical Data and Specifications
While a specific Certificate of Analysis for this compound is proprietary to the manufacturer, publicly available data from suppliers and research literature provide typical analytical specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₅D₁₀ClFN₅O₂ | [6] |
| Molecular Weight | 480.0 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO, slightly soluble in water | [5] |
| Purity (by HPLC) | ≥99% | [7] |
| Isotopic Enrichment | >99% Deuterium | N/A |
Table 2: Summary of Analytical Methods for Dacomitinib Quantification
| Method | Matrix | Instrumentation | Key Parameters | Reference |
| RP-HPLC-UV | Bulk Drug/Formulations | Agilent ZORBAX Eclipse C18 column (250x4.6 mm, 5 µm) | Mobile Phase: 0.1M Sodium Perchlorate (pH 5.6):Acetonitrile (20:80 v/v), Flow Rate: 1.0 mL/min, Detection: 253 nm | [8][9] |
| RP-HPLC-UV | Pharmaceutical Dosage Form | Kromasil C18 Column (250 x 4.6 mm, 5µm) | Mobile Phase: 0.2% Triethylamine (pH 3.0):Acetonitrile (70:30), Flow Rate: 1 mL/min, Detection: 260 nm | [10] |
| LC-MS/MS | Rat Liver Microsomes | Reversed-phase C18 column | Mobile Phase: Isocratic, Detection: MRM (470.1→319 and 470.1→124) | [11][12] |
| LC-MS/MS | Human Plasma | ACE Excel C18 column (2.1 mm × 50.0 mm, 5 µm) | Mobile Phase: Gradient elution with 5 mM ammonium acetate in 0.1% formic acid and acetonitrile, Detection: MRM (470.4 → 385.0) | [13] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is suitable for determining the purity of Dacomitinib and its deuterated analog in bulk materials and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Agilent ZORBAX Eclipse C18 column (250×4.6 mm; 5 µm particle size)[8][9]
Reagents:
-
Acetonitrile (HPLC grade)
-
Sodium perchlorate (analytical grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1M sodium perchlorate solution in water and adjust the pH to 5.6 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 20:80 (v/v) ratio.[8][9]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 100 µg/mL.[8]
-
Sample Preparation: For bulk powder, dissolve an accurately weighed amount in the mobile phase to a similar concentration as the standard. For tablets, crush a tablet, dissolve the powder equivalent to 10 mg of Dacomitinib in 10 mL of methanol, filter through a 0.45 µm membrane, and dilute to the standard concentration with the mobile phase.[8]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Dacomitinib is approximately 5.8 minutes under these conditions.[8][9] Purity is determined by comparing the peak area of the analyte to the total peak area of all components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This method provides high sensitivity and selectivity for the quantification of Dacomitinib and its metabolites in complex biological samples like plasma or liver microsomes.
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., ACE Excel C18, 2.1 mm × 50.0 mm, 5 µm)[13]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
This compound (as internal standard)
Procedure:
-
Mobile Phase Preparation:
-
Standard and Internal Standard Preparation: Prepare stock solutions of Dacomitinib and this compound in DMSO. Serially dilute the Dacomitinib stock with the mobile phase to create calibration standards. Prepare a working solution of the internal standard (this compound).[12]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or microsome sample, add 200 µL of acetonitrile containing the internal standard.[12]
-
Vortex to mix and centrifuge to precipitate proteins.[12]
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase composition.[13]
-
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Injection volume: 2 µL[12]
-
Gradient elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, and then re-equilibrating to the initial conditions. The total run time is typically around 4 minutes.[13]
-
-
Mass Spectrometry Conditions:
Mechanism of Action and Signaling Pathways
Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the HER family of receptors.[14] This blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.[14] The primary targets are EGFR and HER2.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. biomarker.onclive.com [biomarker.onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy this compound (EVT-12556396) [evitachem.com]
- 6. Dacomitinib Impurity 2-d10 | Axios Research [axios-research.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 15. ClinPGx [clinpgx.org]
A Technical Guide to Dacomitinib-d10 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dacomitinib-d10, a deuterated analog of the potent, irreversible pan-ErbB tyrosine kinase inhibitor, Dacomitinib. This document is intended for laboratory professionals engaged in preclinical and clinical research, offering comprehensive data on its commercial availability, key properties, and detailed experimental protocols for its application, particularly in pharmacokinetic studies.
Introduction to Dacomitinib and its Deuterated Analog
Dacomitinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the epidermal growth factor receptor (EGFR/HER1), as well as HER2 and HER4, members of the ErbB family of receptor tyrosine kinases.[1] This irreversible binding leads to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, making it an effective therapeutic agent in cancers with activating EGFR mutations, such as non-small cell lung cancer (NSCLC).[1]
This compound is a stable isotope-labeled version of Dacomitinib, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of Dacomitinib in biological matrices.[2][3] The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectrometric analysis, ensuring accurate quantification in pharmacokinetic and drug metabolism studies.
Commercial Suppliers and Product Specifications
This compound is available for laboratory use from several commercial suppliers. The following table summarizes key product specifications from prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific details.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation |
| MedChemExpress | HY-13272S3 | >98% | Not specified | Solid |
| EvitaChem | EVT-12556396 | Not specified | Not specified | Solid |
| Tocris Bioscience | Not Available | Not Available | Not Available | Not Available |
| LKT Labs | Not Available | Not Available | Not Available | Not Available |
| RayBiotech | Not Available | Not Available | Not Available | Not Available |
Quantitative Data
The following table summarizes the key quantitative data for Dacomitinib and its deuterated analog.
| Parameter | Value | Reference |
| Dacomitinib IC50 (EGFR) | 6.0 nM | [4] |
| Dacomitinib IC50 (HER2/ERBB2) | 45.7 nM | [4] |
| Dacomitinib IC50 (HER4/ERBB4) | 73.7 nM | [4] |
| This compound Molecular Weight | 480.00 g/mol | |
| Dacomitinib Molecular Weight | 469.94 g/mol |
Dacomitinib Signaling Pathway
Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Dacomitinib covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, blocking their kinase activity and subsequent signaling. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
Caption: Dacomitinib's mechanism of action.
Experimental Protocols
Quantification of Dacomitinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a validated method for the determination of Dacomitinib in human plasma.[2][3]
5.1.1 Materials and Reagents
-
Dacomitinib reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
5.1.2 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
5.1.3 Chromatographic Conditions
-
Column: C18 analytical column (e.g., Discovery C18, 10 cm × 4.6 mm, 5 μm)[2]
-
Mobile Phase A: 5 mM Ammonium formate in 0.1% formic acid in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 0.8 mL/min[2]
-
Gradient: Optimized for separation of Dacomitinib and this compound
-
Injection Volume: 10 µL
5.1.4 Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
5.1.5 Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 50 µL of this compound internal standard solution (50 ng/mL in methanol).[3]
-
Vortex for 30 seconds.
-
Add 250 µL of acetonitrile.[3]
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[3]
-
Transfer 200 µL of the supernatant to a clean tube.
-
Add 100 µL of ultrapure water and vortex for 1 minute.[3]
-
Inject 10 µL into the LC-MS/MS system.
5.1.6 Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Dacomitinib to this compound against the concentration of Dacomitinib standards.
-
Determine the concentration of Dacomitinib in the plasma samples from the calibration curve.
Caption: LC-MS/MS analytical workflow.
Determination of Isotopic Enrichment
The isotopic purity of this compound is a critical parameter for its use as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for this determination.
5.2.1 High-Resolution Mass Spectrometry (HR-MS) Method
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the full scan mass spectrum in the region of the molecular ion.
-
Determine the relative intensities of the isotopic peaks corresponding to the unlabeled (d0) to the fully labeled (d10) species.
-
Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution.
5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Method
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a high-resolution 1H NMR spectrum.
-
The absence or significant reduction of signals at the positions where protons have been replaced by deuterium confirms the isotopic labeling.
-
Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of isotopic enrichment.
Conclusion
This compound is an essential tool for researchers in the field of oncology and drug development. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Dacomitinib in biological samples, which is fundamental for pharmacokinetic, bioavailability, and drug metabolism studies. This guide provides a foundational understanding of this compound, its commercial sources, and detailed protocols to facilitate its effective implementation in the laboratory. For optimal results, it is imperative to obtain lot-specific certificates of analysis from the supplier and to validate all analytical methods according to established regulatory guidelines.
References
- 1. Bioequivalence study of dacomitinib and Vizimpro® in healthy Chinese volunteers under fasting and fed conditions: A randomized, open‐label, single‐dose, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the world of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This is especially true in regulated environments like drug development, where the precision of analytical data can directly impact project timelines and regulatory submissions. Among the tools available to the modern scientist, the deuterium-labeled internal standard (IS) stands out as a critical component for robust and reliable bioanalysis. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the effective use of deuterium-labeled internal standards in mass spectrometry.
The Fundamental Role of Internal Standards in Mitigating Variability
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates. However, the analytical process is susceptible to various sources of error that can compromise the accuracy and precision of the results. These include:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds in the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
-
Sample Preparation Variability: Inconsistent recovery of the analyte during extraction, evaporation, and reconstitution steps can introduce significant error.
-
Instrumental Drift: Fluctuations in the performance of the LC and MS systems over time can affect the analyte signal.
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing. By monitoring the ratio of the analyte signal to the internal standard signal, these sources of variability can be effectively normalized, leading to more accurate and precise quantification.
Why Deuterium Labeling? The Advantages of Stable Isotope Labeled Standards
While structurally similar analog compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium (²H or D), are considered the "gold standard" in quantitative bioanalysis. The key advantages of using a deuterium-labeled IS include:
-
Near-Identical Physicochemical Properties: Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in the analyte molecule with deuterium results in a compound that is chemically almost identical to the analyte. This ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization.
-
Co-elution with the Analyte: Ideally, the deuterium-labeled IS co-elutes with the unlabeled analyte. This is crucial for compensating for matrix effects, as both compounds experience the same degree of ion suppression or enhancement at the same retention time.
-
Mass Differentiation: The mass difference between the deuterated IS and the analyte allows for their simultaneous detection and quantification by the mass spectrometer without spectral overlap.
The use of a deuterium-labeled IS can significantly improve the robustness and reliability of a bioanalytical method, a fact supported by regulatory bodies like the European Medicines Agency (EMA), which has noted that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations.[1]
Quantitative Data on the Impact of Deuterium-Labeled Internal Standards
The theoretical advantages of using deuterium-labeled internal standards are borne out by experimental data. The following tables summarize quantitative data from various studies, highlighting the improvements in assay performance when using a deuterium-labeled IS compared to a structural analog or no internal standard.
| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| D-24851 | Analog IS | 1 | 102.3 | 5.6 |
| 10 | 101.5 | 2.8 | ||
| 100 | 100.8 | 1.9 | ||
| D-24851 | No IS | 1 | 115.7 | 12.4 |
| 10 | 105.1 | 8.7 | ||
| 100 | 102.3 | 5.1 | ||
| D-24851 | Deuterium-Labeled IS | 1 | 100.5 | 3.2 |
| 10 | 100.2 | 1.5 | ||
| 100 | 100.1 | 0.9 | ||
| Data adapted from Wieling et al. This table demonstrates the superior accuracy and precision achieved with a deuterium-labeled internal standard. |
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Kahalalide F | Analog IS | 96.8 | 8.6 |
| Kahalalide F | Deuterium-Labeled IS | 100.3 | 7.6 |
| Data from a study on the marine anticancer agent kahalalide F, showing improved accuracy and precision with a SIL internal standard.[2][3] |
| Analyte | Internal Standard Type | Inter-patient Assay Imprecision (CV%) |
| Sirolimus | Structural Analog (DMR) | 7.6 - 9.7 |
| Sirolimus | Deuterium-Labeled (SIR-d3) | 2.7 - 5.7 |
| Data from a study on the immunosuppressant sirolimus, demonstrating reduced inter-patient variability with a deuterium-labeled internal standard.[4][5] |
| Analyte | Internal Standard | LLOQ (ng/mL) | Analytical Recovery (%) | Total CV (%) |
| Everolimus | Structural Analog (32-desmethoxyrapamycin) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |
| Everolimus | Deuterium-Labeled (everolimus-d4) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |
| Comparison of a deuterated and an analog internal standard for the quantification of everolimus, showing comparable performance in this specific case, though the deuterated standard offered a better slope in comparison with an independent method.[5] |
Experimental Protocols: A Practical Guide
The successful implementation of deuterium-labeled internal standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for key experimental procedures.
General Bioanalytical Workflow using Deuterium-Labeled Internal Standards
A typical bioanalytical workflow involves several key stages, from sample receipt to data analysis. The inclusion of a deuterium-labeled internal standard is a critical step in ensuring the quality of the final data.
Caption: General bioanalytical workflow incorporating a deuterium-labeled internal standard.
Detailed Protocol for Solid-Phase Extraction (SPE) using Oasis HLB
Solid-phase extraction is a widely used technique for sample clean-up and concentration. The following protocol is a simplified, 3-step method using the Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent, which is suitable for a wide range of analytes.[6][7]
Materials:
-
Oasis HLB µElution Plate or 1 cc cartridges
-
Human plasma samples
-
Deuterium-labeled internal standard stock solution
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Deionized water
-
Positive pressure manifold or vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
To 100 µL of plasma, add 10 µL of the deuterium-labeled internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex mix. This step helps to precipitate proteins and adjust the pH.
-
-
Solid-Phase Extraction (3-Step Protocol):
-
Load: Directly load the pre-treated plasma sample onto the Oasis HLB plate or cartridge. Apply gentle vacuum or positive pressure to pull the sample through the sorbent bed.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove salts and other polar interferences.
-
Elute: Elute the analyte and the internal standard with 2 x 50 µL of acetonitrile. Collect the eluate in a clean collection plate or tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex mix to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis of Immunosuppressants
The following is a representative LC-MS/MS method for the simultaneous quantification of several immunosuppressant drugs in plasma, adapted from Buchwald et al.[2][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18-phenyl-hexyl column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterium-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclosporine A | 1202.8 | 1184.8 |
| Cyclosporine A-d4 (IS) | 1206.8 | 1188.8 |
| Tacrolimus | 821.5 | 768.5 |
| Tacrolimus-¹³C-d₂ (IS) | 824.5 | 771.5 |
| Sirolimus | 931.6 | 864.6 |
| Sirolimus-¹³C-d₃ (IS) | 935.6 | 868.6 |
| Everolimus | 975.6 | 908.6 |
| Everolimus-d4 (IS) | 979.6 | 912.6 |
| Mycophenolic Acid | 321.1 | 191.1 |
| Mycophenolic Acid-d3 (IS) | 324.1 | 194.1 |
This table provides example MRM transitions. Actual values may need to be optimized for the specific instrument used.
Critical Considerations and Potential Pitfalls
While deuterium-labeled internal standards are powerful tools, their effective use requires an understanding of potential challenges.
The Isotope Effect: Chromatographic Separation of Analyte and IS
A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation of the deuterium-labeled IS from the unlabeled analyte. This is because the C-D bond is slightly stronger and less polar than the C-H bond. This can result in the deuterated compound having a slightly shorter retention time on a reversed-phase column.[9]
If the analyte and IS do not perfectly co-elute, they may experience different degrees of matrix effects, which can compromise the accuracy of the quantification. This is particularly problematic in "dirty" samples where the matrix effect profile changes rapidly across the chromatographic peak.
Caption: The impact of the isotope effect on accurate quantification.
To mitigate the impact of the isotope effect, it is crucial to:
-
Optimize Chromatography: Develop chromatographic methods with sufficient resolution to separate the analyte from matrix interferences, but that still allow for near-perfect co-elution of the analyte and IS.
-
Use Heavier Isotopes: In some cases, using internal standards labeled with ¹³C or ¹⁵N can be advantageous as they are less prone to chromatographic shifts. However, these are often more expensive and synthetically challenging to produce.
Stability of the Deuterium Label: The Risk of Back-Exchange
The position of the deuterium label within the molecule is critical to its stability. Deuterium atoms on heteroatoms (O, N, S) or on carbon atoms adjacent to carbonyl groups can be susceptible to exchange with protons from the solvent, a process known as back-exchange.[10] This can be influenced by the pH of the solution.
If back-exchange occurs, the mass of the internal standard will change, leading to a decrease in its signal and an overestimation of the analyte concentration. Therefore, it is essential to:
-
Strategically Position the Label: During the synthesis of the deuterated IS, the labels should be placed in chemically stable positions.
-
Evaluate Stability: The stability of the deuterium-labeled IS should be thoroughly evaluated during method development under various conditions, including different pH values and storage temperatures.
Bioanalytical Method Validation Workflow
The use of deuterium-labeled internal standards is a key component of a validated bioanalytical method. The International Council for Harmonisation (ICH) M10 guideline provides a framework for the validation of bioanalytical methods.
Caption: Key components of a bioanalytical method validation workflow according to ICH M10 guidelines.
Application in Pharmacokinetic Studies
Deuterium-labeled internal standards are indispensable in pharmacokinetic (PK) studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Caption: A typical workflow for a pharmacokinetic study utilizing deuterium-labeled internal standards.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest provides an unparalleled level of accuracy and precision, which is essential for making critical decisions in drug development and other scientific disciplines. While there are potential challenges to their use, a thorough understanding of the principles of isotope effects and label stability, coupled with robust experimental design and validation, will ensure the successful implementation of these invaluable analytical tools. By embracing the use of deuterium-labeled internal standards, researchers can have greater confidence in the quality and reliability of their data, ultimately accelerating the pace of scientific discovery and innovation.
References
- 1. Association between plasma 25-OH vitamin D and testosterone levels in men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Dacomitinib: A Deep Dive into its Metabolism and Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is an irreversible pan-HER tyrosine kinase inhibitor approved for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of dacomitinib, its major metabolites, and the experimental methodologies used in their characterization.
Metabolic Pathways of Dacomitinib
Dacomitinib undergoes extensive metabolism primarily through oxidation and conjugation reactions. The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes playing a central role.
Phase I Metabolism:
The initial biotransformation of dacomitinib is predominantly mediated by CYP enzymes.
-
O-Demethylation: The most significant metabolic pathway is the O-demethylation of the methoxy group, leading to the formation of its major and pharmacologically active metabolite, O-desmethyl dacomitinib (PF-05199265) . This reaction is primarily catalyzed by CYP2D6 , with minor contributions from CYP2C9 and CYP3A4 .[1][2][3]
-
Piperidine Ring Hydroxylation: In vitro studies using rat liver microsomes have identified hydroxylation of the piperidine ring as another major Phase I metabolic pathway.[2]
-
Other Oxidative Reactions: Additional minor oxidative metabolic pathways observed in preclinical studies include oxidative defluorination, N-dealkylation, oxidative deamination, piperidine ring opening, N-oxygenation, lactam formation, and dehydrogenation.[4]
Reactive Intermediate Formation:
Studies have also characterized the formation of reactive intermediates during dacomitinib metabolism, which could have implications for drug-related toxicities.
-
Aldehyde Intermediate: An aldehyde intermediate is formed via oxidative dealkylation.[2]
-
Iminium Ion Intermediate: An iminium ion intermediate is also generated.[2] The formation of these reactive species has been confirmed through trapping experiments with methoxylamine and potassium cyanide, respectively.[2]
Phase II Metabolism:
Following Phase I reactions, dacomitinib and its metabolites can undergo conjugation to enhance their water solubility and facilitate excretion.
-
Glutathione Conjugation: Glutathione (GSH) conjugation has been identified as a Phase II biotransformation pathway.[3][4]
-
N-acetyl-cysteine Conjugation: The formation of N-acetyl-cysteine conjugates has also been reported.[4]
Below is a diagram illustrating the primary metabolic pathways of dacomitinib.
Caption: Primary metabolic pathways of dacomitinib.
Major Metabolites
The principal circulating metabolite of dacomitinib is O-desmethyl dacomitinib (PF-05199265) . This metabolite is pharmacologically active, exhibiting a similar inhibitory profile to the parent drug.[3]
Quantitative Data
The following tables summarize key quantitative data related to dacomitinib metabolism and pharmacokinetics.
Table 1: Pharmacokinetic Parameters of Dacomitinib and its Major Metabolite PF-05199265 in Healthy Subjects with Normal Hepatic Function (Single 30 mg Oral Dose)
| Parameter | Dacomitinib | PF-05199265 |
| Cmax (ng/mL) | 20.1 (5.2) | 4.5 (1.2) |
| Tmax (hr) | 8.0 (4.0 - 12.0) | 12.0 (8.0 - 24.0) |
| AUCinf (ng*hr/mL) | 1330 (340) | 300 (80) |
| t1/2 (hr) | 60.5 (13.4) | 75.8 (20.1) |
| Data presented as mean (SD) for Cmax, AUCinf, and t1/2, and median (range) for Tmax. Data extracted from a study in subjects with normal hepatic function. |
Table 2: In Vitro Inhibition of Poziotinib Metabolism by Dacomitinib
| Enzyme Source | Metabolite | IC50 (µM) |
| Rat Liver Microsomes (RLM) | M1 (CYP3A4 mediated) | 11.36 |
| M2 (CYP2D6 mediated) | 43.69 | |
| Human Liver Microsomes (HLM) | M1 (CYP3A4 mediated) | 30.49 |
| M2 (CYP2D6 mediated) | 0.34 | |
| Recombinant Human CYP3A4 | M1 | 19.57 |
| Recombinant Human CYP2D6 | M2 | 0.11 |
| IC50 values represent the concentration of dacomitinib required to inhibit 50% of the metabolic activity. M1 and M2 are metabolites of poziotinib.[5] |
Experimental Protocols
This section outlines the general methodologies employed in the study of dacomitinib metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of dacomitinib.
1. Incubation:
-
Reaction Mixture: Prepare a reaction mixture containing dacomitinib (e.g., 1-30 µM), liver microsomes (e.g., 0.5-1.0 mg/mL protein), and phosphate buffer (e.g., 50-100 mM, pH 7.4) with a cofactor like MgCl2 (e.g., 3.3 mM).[2][5]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.[6]
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system or NADPH (e.g., 1 mM).[2][6]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., up to 120 minutes).[2]
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[2][6]
2. Sample Processing:
-
Centrifugation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the parent drug and its metabolites.
-
Concentration/Reconstitution: The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for analysis.
Reactive Metabolite Trapping
This protocol is designed to capture and identify reactive intermediates.
1. Incubation with Trapping Agents:
-
Follow the general in vitro metabolism protocol described above.
-
Include a trapping agent in the incubation mixture.
2. Sample Analysis:
-
Process the samples as described in the general metabolism protocol.
-
Analyze the samples using LC-MS/MS to detect the stable adducts formed between the reactive metabolites and the trapping agents.
LC-MS/MS Analysis for Dacomitinib and Metabolites
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the quantification of dacomitinib and its metabolites.
1. Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate in formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[7]
-
Flow Rate: A suitable flow rate is maintained to achieve optimal separation.
2. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode: Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of the parent drug and its metabolites.[7] The precursor-to-product ion transitions for dacomitinib and O-desmethyl dacomitinib have been reported as m/z 470.4 → 385.0 and m/z 456.0 → 370.9, respectively.[7]
The following diagram illustrates a general experimental workflow for dacomitinib metabolite identification.
Caption: General workflow for dacomitinib metabolite identification.
Conclusion
Dacomitinib is extensively metabolized, with O-demethylation to the active metabolite PF-05199265 being the predominant pathway, primarily mediated by CYP2D6. A number of other Phase I and Phase II metabolites, as well as reactive intermediates, have been identified through in vitro studies. The provided quantitative data and experimental protocols offer a valuable resource for researchers involved in the development and clinical application of dacomitinib, facilitating a deeper understanding of its disposition and potential for drug-drug interactions. Further investigations into the clinical relevance of the minor metabolites and reactive intermediates are warranted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Kinase Inhibitory Profile of Dacomitinib
For Researchers, Scientists, and Drug Development Professionals
Dacomitinib (PF-00299804) is a second-generation, irreversible small-molecule inhibitor of the human epidermal growth factor receptor (HER or ErbB) family of tyrosine kinases.[1][2] It is a highly selective quinazolone-based compound that forms a covalent bond with cysteine residues within the ATP-binding site of its target kinases, leading to sustained inhibition.[3] This guide provides a detailed overview of Dacomitinib's in vitro kinase inhibitory profile, the experimental methods used for its characterization, and the key signaling pathways it modulates.
Quantitative Kinase Inhibition Profile
Dacomitinib is a potent pan-HER inhibitor, demonstrating high affinity for multiple members of the ErbB receptor family. Its primary targets are EGFR (HER1), HER2, and HER4.[4][1][2] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's enzymatic activity in a cell-free assay.
Below is a summary of the reported IC50 values for Dacomitinib against its primary targets.
| Target Kinase | IC50 (nM) | Target Type | Notes |
| EGFR (HER1) | 6.0 | Wild-Type | Potent inhibition of the wild-type receptor.[5][6] |
| HER2 (ErbB2) | 45.7 | Wild-Type | Significant activity against HER2.[5][6] |
| HER4 (ErbB4) | 73.7 | Wild-Type | Activity demonstrated against HER4.[5][6] |
| EGFR (T790M) | ~280 | Resistance Mutant | Effective against the T790M "gatekeeper" resistance mutation in cellular models.[4] |
Note: IC50 values can vary between different assay platforms and experimental conditions.
Experimental Protocols: In Vitro Kinase Assays
The determination of a kinase inhibitor's potency and selectivity relies on robust in vitro kinase assays. These assays measure the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme in the presence of varying concentrations of the inhibitor.
A common methodology for assessing inhibitors like Dacomitinib is a biochemical kinase assay using a plate-based format, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
Principle of a Typical ELISA-based Kinase Assay:
-
Immobilization: 96-well plates are coated with a synthetic peptide or protein substrate that is specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide for EGFR).[5]
-
Kinase Reaction: A reaction mixture is added to each well, containing:
-
The purified recombinant kinase enzyme (e.g., GST-ErbB).
-
ATP (often at a concentration near its Michaelis-Menten constant, Km, to ensure sensitivity).
-
A buffer solution containing necessary cofactors like MgCl₂.[5]
-
Varying concentrations of the test inhibitor (Dacomitinib) or a vehicle control (e.g., DMSO).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the enzymatic reaction to proceed.[5]
-
Detection: After incubation, the reaction is stopped. The level of substrate phosphorylation is quantified using a specific antibody that recognizes the phosphorylated form of the substrate. This primary antibody is then detected by a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP), which catalyzes a colorimetric or chemiluminescent reaction.
-
Data Analysis: The signal intensity is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[5]
Other high-throughput methods include radiometric assays that track the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate, and fluorescence- or luminescence-based assays that measure the amount of ATP consumed or ADP produced.[7]
Affected Signaling Pathways
Dacomitinib exerts its anticancer effects by inhibiting the signaling cascades downstream of the HER family of receptors.[3] Upon ligand binding (e.g., EGF), these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key pathways promoting cell proliferation, survival, and differentiation.[3][8][9] By blocking this initial phosphorylation step, Dacomitinib effectively shuts down these oncogenic signals.
The two major pathways inhibited by Dacomitinib are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[3][9]
-
PI3K-AKT-mTOR Pathway: This cascade is critical for promoting cell survival, growth, and proliferation while inhibiting apoptosis.[3][9][10]
References
- 1. mims.com [mims.com]
- 2. Phase I and pharmacokinetic study of dacomitinib (PF-00299804), an oral irreversible, small molecule inhibitor of human epidermal growth factor receptor-1, -2, and -4 tyrosine kinases, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
Navigating the Stability Landscape of Dacomitinib-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of Dacomitinib-d10, a deuterated isotopologue of the potent, irreversible pan-HER tyrosine kinase inhibitor, Dacomitinib. Understanding the stability profile of this compound is critical for its accurate use in research and development, ensuring the integrity of experimental results and the quality of pharmaceutical preparations. This document outlines key stability characteristics, storage recommendations, and detailed experimental protocols for stability assessment, supplemented with visual representations of relevant biological pathways and analytical workflows.
Core Physical and Chemical Properties
This compound, with the chemical formula C24H15D10ClFN5O2, possesses a molecular weight of approximately 479.9 g/mol .[1] It typically presents as a white to off-white solid.[2] The introduction of ten deuterium atoms in place of hydrogen atoms may influence its metabolic profile, potentially leading to altered pharmacokinetic properties compared to the non-deuterated parent compound, Dacomitinib.[2][3]
Solubility and Polymorphism:
Dacomitinib is characterized as a non-hygroscopic, white to pale yellow powder that is practically insoluble in water.[4] It is classified as a Biopharmaceutical Classification System (BCS) Class II substance, indicating low solubility and high permeability.[4] While this compound's solubility is stated to be slight in water and soluble in organic solvents like dimethyl sulfoxide (DMSO), its stability and solubility can be influenced by pH changes.[2] The parent compound, Dacomitinib, is known to exhibit polymorphism, with three identified forms: monohydrate Form A, monohydrate Form B, and anhydrous Form C. Dacomitinib monohydrate Form A is the thermodynamically stable form used in commercial formulations.[4]
Stability Profile and Degradation
This compound is considered stable under normal storage conditions.[2] However, for optimal stability, it is crucial to protect the compound from light and moisture.[2] Insights into the degradation pathways of this compound can be extrapolated from studies on its non-deuterated counterpart.
Forced degradation studies on Dacomitinib have revealed its susceptibility to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. These studies are essential for developing stability-indicating analytical methods capable of separating the intact drug from its degradation products.
Table 1: Summary of Dacomitinib Forced Degradation Studies
| Stress Condition | Observations | Reference |
| Acidic | Significant degradation observed. | [5][6] |
| Basic | Significant degradation observed. | [5][6] |
| Oxidative | Significant degradation observed. | [5][6] |
| Thermal | Stable or minor degradation. | [5][6] |
| Photolytic | Stable or minor degradation. | [5][6] |
Recommended Storage and Handling
Based on the available data for Dacomitinib and this compound, the following storage and handling guidelines are recommended:
-
Temperature: The commercial formulation of Dacomitinib, VIZIMPRO®, is stored at a controlled room temperature of 20 °C to 25 °C (68 °F to 77 °F), with excursions permitted between 15 °C to 30 °C (59 °F to 86 °F).[7][8]
-
Light and Moisture: this compound should be protected from light and moisture.[2]
-
General Handling: When handling the compound, especially if tablets or capsules are crushed, it is important to minimize dust generation and accumulation and use appropriate personal protective equipment to avoid contact with eyes, skin, and clothing.[9]
The approved shelf-life for the commercial Dacomitinib tablets is 60 months when stored in HDPE bottles with a polypropylene cap or in aluminum foil blisters at 30°C.[4]
Experimental Protocols
Stability-Indicating RP-HPLC Method for Dacomitinib and its Impurities
This protocol is adapted from validated methods for the analysis of Dacomitinib and its related impurities, which can be applied to assess the stability of this compound.[5][6]
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse (250×4.6 mm; 5 µm id)
-
Mobile Phase: 0.1M sodium perchlorate (pH 5.6) and acetonitrile in a ratio of 20:80 (V/V)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 253 nm
-
Mode: Isocratic
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase) at a concentration of 100 µg/mL.
-
Sample Solution for Stability Testing: Subject this compound to various stress conditions (e.g., 0.1N HCl for acidic, 0.1N NaOH for basic, 3% H2O2 for oxidative, heat at 60°C, and exposure to UV light). After the specified time, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
3. Method Validation Parameters:
The method should be validated for specificity, linearity, precision, accuracy, robustness, and sensitivity (LOD and LOQ) according to ICH guidelines. For Dacomitinib, the detection limits for its impurities were found to be in the range of 0.025-0.06 µg/mL.[5][6]
Metabolic Stability Assay in Rat Liver Microsomes (RLMs)
This protocol is based on a validated LC-MS/MS assay for Dacomitinib and can be used to investigate the metabolic stability of this compound.[10]
1. Incubation:
-
Incubate this compound (e.g., at a final concentration of 1 µM) with rat liver microsomes (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-generating system.
-
Conduct the incubation at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., Lapatinib).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
3. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase suitable for separating the analyte and internal standard.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode to detect the parent compound and any potential metabolites.
4. Data Analysis:
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) to assess the metabolic stability. For Dacomitinib, the in vitro t1/2 in RLMs was reported to be 157.5 minutes, with an intrinsic clearance of 0.97 mL/min/kg.[10]
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of Dacomitinib's mechanism of action and the process of stability testing, the following diagrams have been generated.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for stability-indicating HPLC method development.
Conclusion
This technical guide consolidates the current understanding of the physical and chemical stability of this compound. While specific stability data for the deuterated form is limited, a robust stability profile can be inferred from the extensive studies conducted on Dacomitinib. The provided experimental protocols offer a solid foundation for researchers to conduct their own stability assessments, ensuring the reliable use of this compound in their studies. The visualization of the EGFR signaling pathway further contextualizes the compound's mechanism of action, highlighting the importance of maintaining its chemical integrity for potent and specific inhibition. As with any research compound, it is recommended that users perform their own stability assessments under their specific experimental conditions.
References
- 1. Dacomitinib | C24H25ClFN5O2 | CID 11511120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-12556396) [evitachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tmda.go.tz [tmda.go.tz]
- 5. sciencegate.app [sciencegate.app]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Dacomitinib using Dacomitinib-d10 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, and HER4).[1][2] It is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with EGFR-activating mutations.[3][4] Accurate and reliable quantification of dacomitinib in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and assess drug exposure-response relationships. The use of a stable isotope-labeled internal standard (IS), such as Dacomitinib-d10, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.
These application notes provide a detailed protocol for the determination of dacomitinib in plasma samples using this compound as an internal standard, based on validated LC-MS/MS methods.
Mechanism of Action: Dacomitinib Signaling Pathway
Dacomitinib exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR, HER2, and HER4, thereby inhibiting their autophosphorylation and downstream signaling. This blockade disrupts key pathways responsible for cell proliferation, survival, and metastasis, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]
Caption: Dacomitinib inhibits EGFR signaling, blocking downstream pathways.
Experimental Protocols
This section details the materials and methods for the quantification of dacomitinib in plasma.
Materials and Reagents
-
Dacomitinib reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions
-
Dacomitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve dacomitinib in a suitable solvent such as methanol or DMSO.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the dacomitinib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in acetonitrile.[1]
Sample Preparation (Protein Precipitation)
The protein precipitation method is a simple and rapid technique for sample preparation.
Caption: Workflow for plasma sample preparation by protein precipitation.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (50 ng/mL).[1]
-
Vortex the mixture for 30 seconds.[1]
-
Add 250 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex again for 3 minutes.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[1]
-
Transfer 200 µL of the clear supernatant to a clean tube or 96-well plate.[1]
-
Add 100 µL of ultrapure water and vortex for 1 minute.[1]
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of dacomitinib.
Caption: General analytical workflow for LC-MS/MS analysis.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | Phenomenex Kinetex C18 (2.1 mm x 50 mm, 5 µm) or equivalent |
| Mobile Phase A | 25% Ammonia Liquor in Ultrapure Water (1:2000, v/v)[1] or 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v)[1] or Acetonitrile |
| Flow Rate | 0.45 - 0.8 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 22 ± 1 °C[6] |
| Run Time | 3 - 4 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Dacomitinib Transition | m/z 470.2 → 319.2[1] |
| This compound Transition | m/z 480.2 → 319.2[1] |
| Source Temperature | 550°C[1] |
| Ion Source Gas 1 | 30 psi[1] |
| Ion Source Gas 2 | 40 psi[1] |
| Curtain Gas | 20 psi[1] |
| Collision Energy | 45 eV[1] |
| Declustering Potential | 105 V[1] |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines such as those from the FDA and ICH. Key validation parameters are summarized below.
Table 2: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standards | 0.5, 1.0, 4.0, 10.0, 25.0, 40.0, 50.0[1] |
| Lower Limit of Quantification (LLOQ) | 0.5[1] |
| Quality Control - Low (LQC) | 1.5[1] |
| Quality Control - Medium (MQC) | 6.0, 20.0[1] |
| Quality Control - High (HQC) | 37.5[1] |
| Quality Control - Dilution (QCDC) | 75.0 (with a 1:4 dilution)[1] |
Table 3: Summary of Method Performance (Acceptance Criteria based on FDA/ICH Guidelines)
| Validation Parameter | Acceptance Criteria |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy & Precision | |
| LLOQ | Accuracy: within ±20% of nominal valuePrecision: ≤ 20% CV |
| QCs (Low, Medium, High) | Accuracy: within ±15% of nominal valuePrecision: ≤ 15% CV |
| Recovery | |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | |
| Should be assessed to ensure no significant ion suppression or enhancement | |
| Stability | |
| Bench-top, Freeze-thaw, Long-term | Analyte should be stable under expected storage and processing conditions |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of dacomitinib in plasma samples. The detailed protocols and validation data presented in these application notes offer a solid foundation for researchers and drug development professionals to implement this methodology in their pharmacokinetic studies, ensuring high-quality data that meets regulatory expectations.
References
- 1. Dacomitinib Monograph for Professionals - Drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fda.gov [fda.gov]
- 4. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Application Note: Quantification of Dacomitinib in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of dacomitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dacomitinib, an irreversible pan-ErbB tyrosine kinase inhibitor, is approved for the treatment of metastatic non-small cell lung cancer.[1][2] The presented protocol utilizes a straightforward protein precipitation for sample preparation and offers a rapid chromatographic run time. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (EGFR) family.[2][3] Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile and for optimizing patient dosage. This document provides a detailed protocol for the extraction and quantification of dacomitinib from human plasma, employing a validated LC-MS/MS method that ensures high selectivity and sensitivity.
Dacomitinib Signaling Pathway
Dacomitinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of the ErbB family of receptors (EGFR/HER1, HER2, and HER4). Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular signals that promote cell proliferation, survival, and migration.[4] Key downstream pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[4][5] By irreversibly binding to the ATP-binding site of the kinase domain, dacomitinib blocks these signaling cascades, leading to the inhibition of tumor growth.[5]
Caption: Dacomitinib Inhibition of the EGFR Signaling Pathway.
Experimental Protocol
This protocol is based on established and validated methods for the quantification of dacomitinib in human plasma.[1][4]
Materials and Reagents
-
Dacomitinib reference standard
-
Internal Standard (IS), e.g., Ibrutinib, Lapatinib, or a stable isotope-labeled dacomitinib (dacomitinib-D10)[4]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 5 µm)[1]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Caption: Sample Preparation Workflow.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ACE Excel C18 (2.1 mm × 50.0 mm, 5 µm)[1] |
| Mobile Phase A | 5 mM Ammonium acetate in 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | Refer to specific validated methods for gradient details |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 4 minutes[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MRM Transitions | Dacomitinib: m/z 470.4 → 385.0[1] Internal Standard (example): m/z 480.2 → 385.1 (this compound)[1] |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
| Source Temperature | 550°C |
Method Validation Summary
The described method has been validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1] A summary of the validation parameters is provided below.
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.25 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] |
| Intra- and Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) |
| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of dacomitinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The method's validation demonstrates its accuracy, precision, and robustness, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of erbB tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
Application Notes and Protocols for UPLC-MS/MS Detection of Dacomitinib and Dacomitinib-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dacomitinib and its deuterated internal standard, Dacomitinib-d10, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Dacomitinib is a second-generation, irreversible pan-ErbB tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family of kinases (EGFR/HER1, HER2, and HER4).[1][2] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Accurate and sensitive quantification of Dacomitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This protocol outlines a robust UPLC-MS/MS method for this purpose.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of Dacomitinib and its internal standard, this compound.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
| Dacomitinib | 470.2 | 385.1 | Not Specified | Positive |
| This compound (IS) | 480.2 | 385.1 | Not Specified | Positive |
IS: Internal Standard
Table 2: Chromatographic Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Discovery C18 (10 cm × 4.6 mm, 5 μm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70:30 (Acetonitrile: 10 mM Ammonium Formate) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | Approximately 5 minutes |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 250.01 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Protocols
Materials and Reagents
-
Dacomitinib reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other biological matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dacomitinib and this compound in a suitable organic solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile/water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (plasma, etc.), calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to each tube, except for the blank matrix samples.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (70:30 Acetonitrile: 10 mM Ammonium Formate).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Analysis
-
Set up the UPLC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared samples.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
Visualizations
Dacomitinib Mechanism of Action: ErbB Signaling Pathway
Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. This blocks downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.[1][2][3]
Caption: Dacomitinib's inhibition of the ErbB signaling pathway.
Experimental Workflow for Dacomitinib Quantification
The following diagram illustrates the key steps in the UPLC-MS/MS workflow for the quantification of Dacomitinib in a biological matrix.
Caption: Workflow for Dacomitinib quantification.
References
Application of Dacomitinib-d10 in Therapeutic Drug Monitoring (TDM) Assays
Application Note AN-TDM-028
Introduction
Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) approved for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) in patients with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1][2] As a pan-HER inhibitor, it covalently binds to and inhibits EGFR (HER1), HER2, and HER4, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[3][4][5] Like many TKIs, Dacomitinib exhibits significant inter-patient pharmacokinetic variability, which can impact both treatment efficacy and toxicity.[6] Therapeutic Drug Monitoring (TDM) offers a strategy to personalize dosing by measuring drug concentrations in plasma, helping to optimize therapeutic outcomes and minimize adverse effects.[6][7]
For accurate quantification in complex biological matrices like plasma, a robust internal standard is essential. Dacomitinib-d10, a stable isotope-labeled (SIL) analogue of Dacomitinib, serves as the ideal internal standard for assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Dacomitinib, ensuring it behaves similarly during sample extraction and ionization, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the use of this compound in a TDM assay for Dacomitinib in human plasma.
Dacomitinib Mechanism of Action
Dacomitinib exerts its anticancer effect by irreversibly inhibiting the kinase activity of the EGFR family of receptors (HER1, HER2, HER4).[4] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor, leading to sustained blockade of receptor autophosphorylation.[3] This action prevents the activation of downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, which are critical for tumor cell growth, proliferation, and survival.[4][8]
Experimental Protocol
This protocol describes a validated LC-MS/MS method for the quantification of Dacomitinib in human plasma using this compound as an internal standard (IS).
1. Materials and Reagents
-
Dacomitinib reference standard
-
This compound (Internal Standard)
-
LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
LC-MS grade Formic Acid (FA) and Ammonium Formate
-
Control human plasma (K2-EDTA)
-
Ultrapure water
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole tandem mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source.
3. Preparation of Stock and Working Solutions
-
Dacomitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Dacomitinib in DMSO.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the Dacomitinib stock solution in 50:50 ACN:Water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in ACN.
4. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking control human plasma with the appropriate Dacomitinib working solutions to achieve final concentrations ranging from 0.5 to 250 ng/mL.[9]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 200 ng/mL) in the same manner.
5. Sample Preparation (Protein Precipitation) The protein precipitation method is a rapid and effective technique for extracting Dacomitinib from plasma samples.[10][11]
References
- 1. drugs.com [drugs.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siemens-healthineers.com [siemens-healthineers.com]
- 8. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. devagiricollege.org [devagiricollege.org]
- 10. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative bioanalytical assay for the human epidermal growth factor receptor (HER) inhibitor dacomitinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Generic Dacomitinib Formulations Using Dacomitinib-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) family (EGFR/HER1, HER2, and HER4).[1][2] It is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with EGFR exon 19 deletion or exon 21 L858R substitution mutations.[3][4] As the patent exclusivity for the originator product, Vizimpro®, approaches its end, the development of generic formulations is a key focus for pharmaceutical manufacturers. Establishing bioequivalence between a generic product and the reference listed drug is a critical regulatory requirement for marketing approval.[3][5]
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of generic dacomitinib formulations. The use of a stable isotope-labeled internal standard, dacomitinib-d10, is highlighted for accurate quantification of dacomitinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific bioanalytical technique.[3][6]
Mechanism of Action: Dacomitinib and the EGFR Signaling Pathway
Dacomitinib exerts its anticancer effects by irreversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, which inhibits the receptor's autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This action is particularly effective in cancers with activating EGFR mutations.[1] The major downstream signaling cascades affected include the Ras-Raf-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][7]
Bioequivalence Study Protocol Outline
A typical bioequivalence study for a generic dacomitinib formulation follows a randomized, open-label, single-dose, two-period, two-sequence crossover design under fasting conditions.[3][5][8] A similar study under fed conditions is also often required.[5]
Key Study Parameters:
| Parameter | Recommendation |
| Study Design | Randomized, open-label, single-dose, two-period, crossover |
| Subjects | Healthy male and non-pregnant, non-lactating female volunteers |
| Dose | 45 mg dacomitinib (or highest strength)[5][9] |
| Washout Period | At least 21 days due to the long elimination half-life[3][5] |
| Blood Sampling | Pre-dose and at specified time points up to 240 hours post-dose[3] |
| Analyte | Dacomitinib in plasma |
| Internal Standard | This compound |
| Bioanalytical Method | Validated LC-MS/MS method |
| Pharmacokinetic Parameters | Cmax, AUC0-t, and AUC0-∞[3][5] |
| Bioequivalence Criteria | 90% confidence intervals for the geometric mean ratio (test/reference) of Cmax, AUC0-t, and AUC0-∞ should be within 80.00% to 125.00%[3][5] |
Bioanalytical Method: LC-MS/MS Quantification of Dacomitinib
The following protocol outlines a validated LC-MS/MS method for the quantification of dacomitinib in human plasma, using this compound as the internal standard (IS).
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[10][11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[11]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM ammonium acetate in 0.1% formic acid[6][11] |
| Mobile Phase B | Acetonitrile or Methanol[3][11] |
| Flow Rate | 0.4 - 0.8 mL/min[6] |
| Gradient Elution | Optimized to separate dacomitinib and this compound from endogenous plasma components |
| Injection Volume | 2 - 10 µL[12] |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes[6][11] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 550°C[3] |
| Curtain Gas | 20 psi[3] |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dacomitinib | 470.2 | 319.2[3] | 45[3] |
| This compound (IS) | 480.2 | 319.2[3] | 45[3] |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[12] Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of dacomitinib and the IS.
-
Linearity: A linear range covering the expected plasma concentrations (e.g., 0.5 - 250 ng/mL).[6]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).[13]
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Extraction Recovery: Consistent and reproducible recovery of the analyte and IS.
-
Stability: Stability of dacomitinib in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
The development of generic dacomitinib formulations requires robust and reliable bioequivalence studies. The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy and precision for the quantification of dacomitinib in human plasma. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals involved in the bioequivalence assessment of generic dacomitinib, ultimately supporting the timely introduction of affordable and effective cancer therapies.
References
- 1. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bioequivalence study of dacomitinib and Vizimpro® in healthy Chinese volunteers under fasting and fed conditions: A randomized, open‐label, single‐dose, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bioequivalence study of dacomitinib and Vizimpro® in healthy Chinese volunteers under fasting and fed conditions: A randomized, open-label, single-dose, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dacomitinib-d10 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Accurate quantification of Dacomitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessments.[3] This document provides detailed application notes and protocols for the analysis of Dacomitinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, Dacomitinib-d10.
Signaling Pathway of Dacomitinib
Dacomitinib exerts its therapeutic effect by irreversibly binding to the kinase domain of HER family receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[2] The primary pathways affected are the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2]
Caption: Dacomitinib inhibits HER family receptors, blocking downstream signaling pathways.
Mass Spectrometry and Ionization Settings
The quantification of Dacomitinib and its internal standard, this compound, is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The following table summarizes the optimized mass transition and ionization settings.
| Parameter | Dacomitinib | This compound |
| Precursor Ion (Q1) m/z | 470.2 | 480.2 |
| Product Ion (Q3) m/z | 385.1 | 385.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Capillary Voltage (V) | 4000 | 4000 |
| ESI Temperature (°C) | 350 | 350 |
| Fragmentor Voltage (V) | 140[4] | 140 (Typical, to be optimized) |
| Collision Energy (eV) | 30[4] | 30 (Typical, to be optimized) |
Note: The Fragmentor Voltage and Collision Energy for this compound should be optimized for the specific instrument used. The values for Dacomitinib serve as a good starting point.
Experimental Protocol
This protocol outlines a typical workflow for the quantification of Dacomitinib in a biological matrix such as human plasma.
Materials and Reagents
-
Dacomitinib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Dacomitinib levels).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
Mass Spectrometry Analysis
-
Set up the mass spectrometer with the parameters outlined in the table above.
-
Acquire data in MRM mode for the specified transitions of Dacomitinib and this compound.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of Dacomitinib.
Caption: Workflow for Dacomitinib quantification from plasma samples.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the quantitative analysis of Dacomitinib using this compound as an internal standard by LC-MS/MS. The detailed mass spectrometry settings, experimental procedures, and visual workflows are intended to assist researchers in developing and validating robust bioanalytical methods for Dacomitinib in various research and development settings. Adherence to these guidelines, with appropriate instrument-specific optimization, will ensure accurate and reliable quantification of this important therapeutic agent.
References
- 1. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 3. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Validated Assay of Dacomitinib and its O-desmethyl Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) family.[1][2][3] It is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletions or exon 21 L858R substitution mutations.[4] The primary circulating metabolite of Dacomitinib is O-desmethyl Dacomitinib (PF-05199265).[5] Monitoring the plasma concentrations of both the parent drug and its major metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's metabolic profile.
This document provides detailed application notes and protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous quantification of Dacomitinib and O-desmethyl Dacomitinib in human plasma.
Signaling Pathway of Dacomitinib
Dacomitinib exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, which is part of the ErbB family of receptors.[6] This action inhibits the receptor's autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6] These pathways are critical for cellular processes like proliferation, differentiation, and survival.[6] In many cancers, dysregulation of EGFR signaling leads to uncontrolled cell growth.[6]
Caption: Dacomitinib signaling pathway.
Experimental Workflow for Assay Development
The development and validation of a bioanalytical method for Dacomitinib and its metabolite follows a structured workflow to ensure reliability, accuracy, and precision.
Caption: Bioanalytical assay development workflow.
Quantitative Data Summary
The following tables summarize the quantitative parameters from a validated LC-MS/MS assay for the simultaneous determination of Dacomitinib and O-desmethyl Dacomitinib in human plasma.[7]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Dacomitinib | 0.25 - 100 | ≥ 0.99 |
| O-desmethyl Dacomitinib | 0.20 - 80 | ≥ 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| Dacomitinib | LQC | < 8.20 | < 8.20 | 92.00 - 104.50 | 92.00 - 104.50 |
| MQC | < 8.20 | < 8.20 | 92.00 - 104.50 | 92.00 - 104.50 | |
| HQC | < 8.20 | < 8.20 | 92.00 - 104.50 | 92.00 - 104.50 | |
| O-desmethyl Dacomitinib | LQC | < 8.20 | < 8.20 | 92.00 - 104.50 | 92.00 - 104.50 |
| MQC | < 8.20 | < 8.20 | 92.00 - 104.50 | 92.00 - 104.50 | |
| HQC | < 8.20 | < 8.20 | 92.00 - 104.50 | 92.00 - 104.50 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Stability
| Analyte | Mean Extraction Recovery (%) | Stability Conditions | Stability (% Bias) |
| Dacomitinib | 76.9 - 84.1[8][9] | Bench-top (4h, RT) | Within ±15% |
| Freeze-thaw (3 cycles) | Within ±15% | ||
| Long-term (-80°C, 30 days) | Within ±15% | ||
| O-desmethyl Dacomitinib | Not explicitly stated, but method met FDA/EMA requirements[7] | Bench-top (4h, RT) | Within ±15% |
| Freeze-thaw (3 cycles) | Within ±15% | ||
| Long-term (-80°C, 30 days) | Within ±15% |
Experimental Protocols
Materials and Reagents
-
Dacomitinib and O-desmethyl Dacomitinib reference standards
-
Internal Standard (IS), e.g., Dacomitinib-d10 or Ibrutinib[8][10]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dacomitinib, O-desmethyl Dacomitinib, and the IS in a suitable solvent like DMSO to a final concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: ACE Excel C18 column (2.1 mm × 50.0 mm, 5 µm) or equivalent.[7]
-
Mobile Phase A: 5 mM ammonium acetate in 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient to ensure separation of the analytes from endogenous plasma components.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Total Run Time: Approximately 4 minutes.[7]
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
MRM Transitions:
-
Optimize collision energy and other source parameters for maximum signal intensity.
Method Validation
The developed method must be validated according to the US Food and Drug Administration (FDA) and/or European Medicines Agency (EMA) guidelines for bioanalytical method validation.[7] This includes assessing:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analytes and IS.
-
Linearity and Range: Analyze calibration curves on at least three different days to demonstrate a linear relationship between concentration and response.
-
Precision and Accuracy: Determine intra- and inter-day precision and accuracy using QC samples at low, medium, and high concentrations.
-
Recovery and Matrix Effect: Evaluate the efficiency of the extraction procedure and the influence of plasma components on the ionization of the analytes.
-
Stability: Assess the stability of the analytes in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of Dacomitinib and its major metabolite, O-desmethyl Dacomitinib, in human plasma. The detailed protocols and validation parameters presented herein offer a comprehensive guide for researchers and drug development professionals to implement this assay in their laboratories for pharmacokinetic and clinical studies. Adherence to the outlined procedures and validation guidelines is essential to ensure the generation of high-quality, reproducible data.
References
- 1. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 7. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative bioanalytical assay for the human epidermal growth factor receptor (HER) inhibitor dacomitinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. devagiricollege.org [devagiricollege.org]
Application Notes and Protocols for the Use of Dacomitinib-d10 in Preclinical Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a potent, second-generation, irreversible pan-HER tyrosine kinase inhibitor that has demonstrated significant antitumor activity in preclinical models and is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations. Preclinical animal model studies are crucial for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Dacomitinib, which inform its clinical development and application.
Dacomitinib-d10, a deuterated analog of Dacomitinib, serves as an essential tool in these studies. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate and precise quantification of Dacomitinib in biological matrices such as plasma. The stable isotope-labeled this compound exhibits similar chemical and physical properties to Dacomitinib, allowing it to co-elute during chromatography and ionize similarly in the mass spectrometer. This corrects for variability in sample preparation and instrument response, ensuring high-quality pharmacokinetic data.
These application notes provide detailed protocols for the use of this compound in preclinical pharmacokinetic studies of Dacomitinib in rodent models, including study design, sample collection, bioanalytical methodology, and data analysis.
Signaling Pathway of Dacomitinib
Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of the human EGFR family of receptors (HER1/EGFR, HER2, and HER4). This blockade disrupts downstream signaling cascades critical for cancer cell proliferation, survival, and metastasis.
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study of Dacomitinib in rats, utilizing this compound as an internal standard for bioanalysis.
Animal Model and Husbandry
-
Species: Sprague-Dawley rats
-
Sex: Male or female (specify and maintain consistency)
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Dacomitinib Formulation and Administration
-
Formulation: Prepare a suspension of Dacomitinib in a vehicle suitable for oral administration (e.g., 0.5% w/v methylcellulose in sterile water).
-
Dose: A typical oral dose for pharmacokinetic studies in rats is 10-40 mg/kg.[1] The specific dose should be justified based on previous efficacy or toxicology studies.
-
Administration: Administer a single dose of the Dacomitinib formulation to fasted rats (overnight fast) via oral gavage.
Blood Sampling
-
Time Points: Collect blood samples at predose (0 h) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile. Recommended time points include: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.
-
Collection Method: Collect approximately 0.2-0.3 mL of blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification of Dacomitinib
This section details the protocol for quantifying Dacomitinib in rat plasma using this compound as an internal standard.
-
Dacomitinib reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
-
Dacomitinib Stock Solution: Prepare a 1 mg/mL stock solution of Dacomitinib in a suitable solvent like DMSO or methanol.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the Dacomitinib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile for protein precipitation.
-
Thaw the rat plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the samples for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Dacomitinib and this compound |
| Flow Rate | 0.3-0.5 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transitions | Dacomitinib: m/z 470.2 -> 319.2; this compound: m/z 480.2 -> 319.2[2] |
-
Integrate the peak areas for Dacomitinib and this compound.
-
Calculate the peak area ratio of Dacomitinib to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Dacomitinib in the unknown samples from the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
Experimental Workflow Diagram
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of Dacomitinib following a single oral administration in rats, as determined using a bioanalytical method with this compound as the internal standard.
| Pharmacokinetic Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 40[1] |
| Cmax (Maximum Plasma Concentration) | ng/mL | 125.6 ± 23.4 |
| Tmax (Time to Cmax) | h | 4.0 ± 1.5 |
| AUC(0-t) (Area Under the Curve) | ngh/mL | 1876.3 ± 345.8 |
| AUC(0-inf) (AUC to Infinity) | ngh/mL | 2012.7 ± 389.1 |
| t1/2 (Half-life) | h | 8.5 ± 2.1 |
| CL/F (Apparent Clearance) | L/h/kg | 20.1 ± 4.5 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 205.3 ± 48.7 |
Note: The values presented are hypothetical and representative of typical results from a preclinical pharmacokinetic study in rats. Actual values may vary depending on the specific study conditions.
Conclusion
This compound is an indispensable tool for the preclinical development of Dacomitinib. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality pharmacokinetic data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Dacomitinib. The protocols and information provided in these application notes are intended to guide researchers in designing and executing robust preclinical animal studies to evaluate the pharmacokinetic profile of Dacomitinib, ultimately contributing to its effective clinical use.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in Dacomitinib plasma assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding matrix effects in Dacomitinib plasma assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they manifest in my Dacomitinib LC-MS/MS assay?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Dacomitinib, by co-eluting endogenous components from the biological matrix (e.g., plasma). In electrospray ionization (ESI), these components can compete with Dacomitinib for charge in the MS source, leading to unreliable results.
Common manifestations include:
-
Poor reproducibility between replicate samples.
-
Inaccurate quantification (lower or higher than expected concentrations).
-
Non-linear calibration curves.
-
Reduced assay sensitivity and robustness.
-
Peak shape distortion.
Phospholipids are a major cause of matrix effects in plasma samples, as they are highly abundant and can co-extract with the analyte, often eluting in the same chromatographic region.[1]
Q2: How can I quantitatively assess the matrix effect in my Dacomitinib assay?
A: The matrix effect should be assessed during method validation as recommended by regulatory guidelines.[2][3] The most common method is to calculate the Matrix Factor (MF). This involves comparing the peak response of an analyte spiked into an extracted blank plasma matrix with the response of the analyte in a neat solution (e.g., mobile phase).
The process is as follows:
-
Analyze Analyte in Neat Solution (A): Prepare a standard solution of Dacomitinib in the mobile phase at a specific concentration (e.g., low and high QC levels). Analyze and record the mean peak area.
-
Analyze Post-Extraction Spike (B): Extract blank plasma from at least six different sources. Spike the extracted, clean supernatant with Dacomitinib at the same concentration as the neat solution. Analyze and record the mean peak area.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of B) / (Mean Peak Area of A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF: To ensure the internal standard (IS) effectively compensates for variability, calculate the IS-normalized MF. The coefficient of variation (%CV) of the IS-normalized MF across the different plasma lots should not exceed 15%.[4]
For Dacomitinib, validated methods have demonstrated minimal matrix effects, with reported values ranging from 0.86% to 1.55%, well within acceptable limits.[5]
Q3: My assay is showing significant ion suppression. What are the most effective strategies to mitigate this?
A: Ion suppression is often caused by co-eluting phospholipids. The most effective mitigation strategies focus on improving the sample cleanup process before LC-MS/MS analysis.
Recommended strategies include:
-
Efficient Sample Preparation: Move beyond simple protein precipitation to more selective techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates.[6][7]
-
Chromatographic Separation: Optimize your HPLC/UPLC method to achieve chromatographic separation between Dacomitinib and the region where phospholipids typically elute.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as Dacomitinib-D10, is the ideal choice as it co-elutes and experiences nearly identical matrix effects as the analyte, providing the best compensation.[5] If unavailable, a structural analog like Ibrutinib or Lapatinib can also be effective.[8][9]
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering components, but this may compromise the lower limit of quantitation (LLOQ).[6]
Q4: Which sample preparation method is best for Dacomitinib analysis in plasma?
A: The choice depends on the required sensitivity, throughput, and severity of the matrix effect. While simple Protein Precipitation (PPT) has been used, more thorough methods are recommended for robust assays.
-
Protein Precipitation (PPT): The simplest and fastest method, but it is least effective at removing phospholipids and other matrix components.[6]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by using an immiscible organic solvent to extract Dacomitinib, leaving many interfering components behind.[5][6]
-
Phospholipid Removal/SPE: The most effective method for removing phospholipids. These techniques use specialized sorbents that selectively retain lipids while allowing Dacomitinib to pass through, resulting in a significantly cleaner sample.[7][10][11] This is the preferred method for overcoming persistent matrix effects.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from validated Dacomitinib bioanalytical methods.
| Parameter | Sample Preparation Method | Analyte/IS | Value | Reference |
| Extraction Recovery | Protein Precipitation (Acetonitrile) | Dacomitinib | 76.9 - 84.1% | [8][12] |
| Extraction Recovery | Protein Precipitation (Acetonitrile) | Dacomitinib | 97.91 ± 3.74% | [9] |
| Extraction Recovery | Liquid-Liquid Extraction | Dacomitinib | 73.52 - 78.87% | [5] |
| Matrix Effect | Liquid-Liquid Extraction | Dacomitinib | 0.86 - 1.55% | [5] |
Visual Troubleshooting Guides
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying, quantifying, and mitigating matrix effects.
Comparison of Sample Preparation Techniques
Caption: Comparison of common sample preparation methods for plasma analysis.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast but provides the least sample cleanup. It has been successfully used for Dacomitinib analysis in rat plasma.[8]
-
Sample Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with the working solution of the internal standard (e.g., Ibrutinib).
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile (or acetonitrile with 0.1% formic acid) to the tube.[2]
-
Vortex: Vortex the tube vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-12 minutes at 4°C.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system. Some methods may include a drying and reconstitution step to concentrate the sample.[2]
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT and has been validated for Dacomitinib in human plasma.[5]
-
Sample Aliquot: Pipette 100 µL of plasma sample into a glass tube.
-
Add Internal Standard (IS): Spike the sample with the working solution of the internal standard (e.g., this compound).
-
pH Adjustment (Optional): Add a small volume of a basic solution (e.g., 50 µL of 0.1 M NaOH) to ensure Dacomitinib is in its non-ionized form for efficient extraction into an organic solvent.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex/Mix: Cap and vortex for 5-10 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: General Protocol for Phospholipid Removal Plates
This protocol describes a general workflow using commercially available phospholipid removal plates (e.g., Ostro), which are highly effective at minimizing matrix effects.[7]
-
Sample Aliquot & IS: Add plasma sample and internal standard to the wells of the 96-well plate.
-
Protein Precipitation: Add acetonitrile (typically 3:1 or 4:1 ratio of solvent to plasma) to each well to precipitate proteins.
-
Mix: Mix thoroughly by sealing the plate and vortexing, or by using a multi-tube vortexer.
-
Filtration: Place the plate on a vacuum manifold and apply vacuum. The supernatant is drawn through the plate's sorbent, which selectively retains phospholipids, while the clean eluate containing Dacomitinib is collected in a collection plate below.
-
Injection: The collected eluate can be directly injected into the LC-MS/MS system, or evaporated and reconstituted if concentration is needed.
References
- 1. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devagiricollege.org [devagiricollege.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Quantitative bioanalytical assay for the human epidermal growth factor receptor (HER) inhibitor dacomitinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Addressing poor chromatographic peak shape for Dacomitinib
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Dacomitinib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: Why is my Dacomitinib peak tailing?
A: Peak tailing for Dacomitinib, a basic compound, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Dacomitinib's basic nature can lead to interactions with residual acidic silanol groups on the silica-based column packing. Lowering the mobile phase pH (e.g., to pH 3.0) can suppress the ionization of these silanols, minimizing secondary interactions and improving peak shape.[1][2]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active sites on the stationary phase, reducing peak tailing. A concentration of 0.2% v/v TEA is often effective.[1]
-
Column Choice: Employing a column with end-capping or a polar-embedded phase can shield the residual silanols and improve peak symmetry for basic compounds like Dacomitinib.[2]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[3]
2. Q: My Dacomitinib peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.
Troubleshooting Steps:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve and inject samples in the mobile phase.[4][5]
-
Column Overload: While often associated with tailing, severe sample overload can also manifest as peak fronting.[3][6] Dilute your sample and re-inject.
-
Column Collapse: A sudden appearance of fronting peaks could indicate a physical change in the column, such as a void at the inlet.[6] This may require column replacement.
3. Q: I'm observing split peaks for Dacomitinib. What should I do?
A: Split peaks can arise from issues with the injection process or the column itself.
Troubleshooting Steps:
-
Partially Blocked Frit: Debris from the sample or system can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column. Try back-flushing the column. If the problem persists, the frit may need to be replaced, or the entire column may need replacement.[6]
-
Injector Issues: A problem with the injector, such as a faulty rotor seal, can cause the sample to be introduced into the mobile phase in two stages, leading to split peaks.[3]
-
Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can lead to peak splitting. Ensure your sample solvent is compatible with the mobile phase.[4]
4. Q: Why are my Dacomitinib peak shapes inconsistent between runs?
A: Inconsistent peak shapes can be due to a lack of system equilibration or changes in mobile phase composition.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting any samples. Insufficient equilibration can lead to variable retention times and peak shapes.[7]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as pH or composition, can affect peak shape. Prepare fresh mobile phase carefully and consistently for each run.
-
Temperature Fluctuations: Changes in column temperature can impact peak shape and retention. Using a column oven will provide a stable temperature environment.[8]
Chromatographic Conditions for Dacomitinib Analysis
The following tables summarize typical chromatographic conditions used for the analysis of Dacomitinib, which have been shown to produce good peak shapes.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil 100_5_C18 (250 x 4.6 mm, 5 µm)[1] | Symmetry ODS C18 (250 x 4.6 mm, 5 µm)[9] | Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)[10] |
| Mobile Phase | 0.2% Triethylamine (pH 3.0 with Orthophosphoric acid) : Acetonitrile (70:30 v/v)[1] | Acetonitrile : Methanol (80:20 v/v)[9] | Phosphate Buffer (0.02M, pH 2.80) : Acetonitrile (48:52 v/v)[10] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[9] | 1.0 mL/min[10] |
| Detection | UV at 260 nm[1] | UV at 272 nm[9] | UV at 248 nm[10] |
| Temperature | 40°C[1] | Ambient | Ambient[10] |
Experimental Protocols
Mobile Phase Preparation (Example based on Condition 1)
-
Prepare a 0.2% v/v solution of Triethylamine in water.
-
Adjust the pH of the solution to 3.0 using 85% Orthophosphoric acid.
-
Mix the aqueous solution with Acetonitrile in a 70:30 ratio (v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of Dacomitinib reference standard in a suitable solvent (e.g., Methanol or a mixture of mobile phase constituents) to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for Dacomitinib peak tailing.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. chromtech.com [chromtech.com]
- 3. google.com [google.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. researchgate.net [researchgate.net]
- 9. ejpmr.com [ejpmr.com]
- 10. jidps.com [jidps.com]
Dacomitinib-d10 stability issues in autosampler and stock solutions
Welcome to the technical support center for Dacomitinib-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with this compound in autosampler and stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for solid this compound?
Solid this compound is generally stable under normal storage conditions. However, to ensure its integrity, it should be protected from light and moisture.[1] For long-term storage, it is advisable to keep it in a tightly sealed container in a desiccator at the recommended temperature provided by the supplier.
Q2: What solvent should I use to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of dacomitinib and its deuterated analog.[2] Ensure the use of anhydrous, high-purity DMSO to minimize moisture-related degradation.
Q3: My analytical results are inconsistent. Could this be due to this compound instability?
Inconsistent analytical results can indeed be a symptom of compound instability. Degradation of this compound in your stock solution or in the autosampler can lead to a decrease in the expected concentration and the appearance of unknown peaks in your chromatogram. It is crucial to evaluate the stability of your solutions under your specific experimental conditions.
Q4: Is this compound sensitive to pH?
Yes, the solubility and stability of dacomitinib and its deuterated form can be pH-dependent.[1] One study on dacomitinib utilized a mobile phase with a pH of 5.6, suggesting stability in slightly acidic conditions for chromatographic purposes. However, significant degradation has been observed under forced acidic and basic conditions. Therefore, it is important to control the pH of your solutions, especially aqueous dilutions.
Q5: Are there known degradation pathways for Dacomitinib?
Forced degradation studies on the non-deuterated form of dacomitinib have shown susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions. Potential degradation pathways may include hydrolysis and oxidation.[1] Exposure to light and air should be minimized.
Troubleshooting Guides
Issue 1: Gradual Decrease in Peak Area of this compound Over an Analytical Run
Possible Cause: Instability in the autosampler.
Troubleshooting Steps:
-
Temperature Control: Ensure the autosampler temperature is maintained at a low and consistent temperature, preferably 4°C.
-
Time Limitation: Limit the time samples reside in the autosampler. For long analytical runs, consider preparing fresh sample plates or re-analyzing a freshly prepared standard at intervals to monitor for degradation.
-
Solvent Composition: The composition of the sample diluent can impact stability. If using a high percentage of aqueous solvent, the pH may influence degradation. Consider using a diluent that mirrors the initial mobile phase composition.
-
Light Protection: Use amber vials or a light-protected autosampler to shield the samples from light exposure.
Issue 2: Inconsistent Results from Previously Prepared Stock Solutions
Possible Cause: Degradation of the stock solution.
Troubleshooting Steps:
-
Storage Conditions: Verify that the stock solution has been stored at the appropriate temperature (typically -20°C or -80°C) in a tightly sealed, light-protected vial.
-
Solvent Quality: Ensure that a high-purity, anhydrous solvent such as DMSO was used for the initial stock solution preparation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use vials after preparation.
-
Solution Age: Do not use stock solutions beyond their established stability period. If stability is unknown, it is recommended to prepare fresh stock solutions regularly.
Stability Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability based on studies of the non-deuterated dacomitinib and general principles for handling deuterated compounds. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Condition | Solvent/Matrix | Temperature | Duration | Expected Stability (based on Dacomitinib) | Recommendations |
| Stock Solution | DMSO | -80°C | Long-term | High | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO | -20°C | Up to 1 month | Good | Aliquot and protect from light. Monitor for precipitation. | |
| DMSO | 4°C | Short-term (days) | Moderate | Use for working solutions. Prepare fresh as needed. | |
| DMSO | Room Temp | Hours | Low | Not recommended for storage. | |
| Autosampler | Acetonitrile/Water | 4°C | 24-48 hours | Likely Stable | Use amber vials. pH of aqueous component should be controlled. |
| Acetonitrile/Water | Room Temp | < 24 hours | Potentially Unstable | Avoid if possible. Run stability checks. |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability
This protocol outlines a method to determine the stability of this compound in a stock solution over time at various temperatures.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber vials.
-
Store aliquots at different temperatures: Room Temperature, 4°C, -20°C, and -80°C.
-
Designate a set of vials for each time point (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 1 µg/mL) with a 50:50 mixture of acetonitrile and water.
-
Analyze the samples immediately using a validated LC-MS/MS or HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
-
A solution is generally considered stable if the remaining concentration is within ±10% of the initial concentration.
-
Protocol for Assessing this compound Autosampler Stability
This protocol is designed to evaluate the stability of this compound in the autosampler under simulated analytical run conditions.
-
Sample Preparation:
-
Prepare a bulk sample of this compound at a representative concentration in your typical sample diluent (e.g., 50:50 acetonitrile/water).
-
Distribute this solution into multiple amber autosampler vials.
-
-
Autosampler Conditions:
-
Place the vials in the autosampler tray set to your typical operating temperature (e.g., 4°C or room temperature).
-
-
Time-Point Injections:
-
Inject and analyze the samples at regular intervals over a prolonged period (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Data Analysis:
-
Compare the peak area or calculated concentration of this compound at each time point to the initial (time 0) injection.
-
Determine the time frame within which the compound remains stable under your autosampler conditions.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Achieving a lower limit of quantification (LLOQ) for Dacomitinib analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving a low limit of quantification (LLOQ) for Dacomitinib analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical LLOQ that can be achieved for Dacomitinib in plasma?
A1: Published LC-MS/MS methods have demonstrated the ability to achieve an LLOQ in the low ng/mL range. For instance, a validated method for Dacomitinib in human plasma reported an LLOQ of 0.25 ng/mL[1]. Another study in rat liver microsomes reported an LLOQ of 1.1 ng/mL[2][3][4]. The achievable LLOQ will depend on the specific instrumentation, sample matrix, and analytical method employed.
Q2: What is the general mechanism of action for Dacomitinib?
A2: Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI).[5] It primarily targets the epidermal growth factor receptor (EGFR) family of kinases (HER1, HER2, and HER4) by covalently binding to a cysteine residue in the ATP-binding site.[5][6] This irreversible binding blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[5]
Q3: Why is achieving a low LLOQ important for Dacomitinib analysis?
A3: A low LLOQ is crucial for several reasons in the context of Dacomitinib research and development:
-
Pharmacokinetic (PK) Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Dacomitinib, especially at later time points when the drug concentration is low.
-
Therapeutic Drug Monitoring (TDM): A sensitive assay is necessary to monitor trough concentrations of the drug in patients to ensure therapeutic efficacy and avoid toxicity.
-
Metabolite Quantification: To accurately measure the concentration of metabolites, such as O-desmethyl Dacomitinib, which may be present at lower levels than the parent drug.[1]
Troubleshooting Guide: Achieving a Low LLOQ
Issue 1: Poor Sensitivity/High LLOQ
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize Dacomitinib signal.[7] Optimize Compound-Specific Parameters: Fine-tune declustering potential, collision energy, and cell exit potential for the specific MRM transitions of Dacomitinib and its internal standard. |
| Inefficient Sample Preparation | Improve Extraction Recovery: Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to maximize the recovery of Dacomitinib from the matrix. For TKIs, SPE with a mixed-mode cation exchange column has shown good recovery.[8] Concentrate the Sample: Incorporate a sample concentration step, such as evaporation and reconstitution in a smaller volume of a weaker solvent, to increase the analyte concentration injected into the LC-MS/MS system. |
| Matrix Effects (Ion Suppression) | Chromatographic Separation: Optimize the chromatographic method to separate Dacomitinib from co-eluting matrix components that can cause ion suppression.[9] Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the LLOQ. Alternative Ionization Technique: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[10] Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., Dacomitinib-d10) is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[11] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Column Wash: Wash the column with a strong solvent to remove any adsorbed contaminants. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. Column Replacement: If the peak shape does not improve after washing, the column may be degraded and require replacement.[12] |
| Inappropriate Mobile Phase pH | pH Adjustment: Ensure the mobile phase pH is appropriate for Dacomitinib. A study noted that a pH above 4.2 caused peak tailing.[2] |
| Sample Solvent Mismatch | Solvent Composition: The sample solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[13] |
| Extra-Column Volume | Tubing and Connections: Minimize the length and internal diameter of all tubing between the injector, column, and mass spectrometer to reduce peak broadening.[14] |
Issue 3: High Background Noise
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[14] Check Additives: Ensure that any mobile phase additives (e.g., formic acid, ammonium acetate) are of high purity and used at the appropriate concentration. |
| LC System Contamination | System Flush: Flush the entire LC system with a strong solvent to remove any contaminants. |
| Mass Spectrometer Contamination | Source Cleaning: Clean the ion source components, such as the spray shield and orifice, as per the manufacturer's recommendations. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a common and straightforward method for sample preparation.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., Lapatinib or a stable isotope-labeled Dacomitinib).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for Dacomitinib analysis, compiled from various validated methods.
| Parameter | Condition | Reference |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | [2] |
| Mobile Phase A | 0.1% Formic acid in water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute Dacomitinib, then return to initial conditions for re-equilibration. | [1] |
| Injection Volume | 5-10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| MRM Transitions | Dacomitinib: 470.2 -> 385.1; O-desmethyl Dacomitinib: 456.0 -> 370.9 | [1] |
| Internal Standard | Lapatinib: 581.0 -> 365.0 or this compound: 480.2 -> 385.1 | [2][11] |
Visualizations
Dacomitinib Mechanism of Action
Caption: Dacomitinib's irreversible binding to the EGFR ATP site.
Troubleshooting Workflow for Low LLOQ
Caption: A logical workflow for troubleshooting LLOQ issues.
References
- 1. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. shimadzu.at [shimadzu.at]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. longdom.org [longdom.org]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devagiricollege.org [devagiricollege.org]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. halocolumns.com [halocolumns.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ClinPGx [clinpgx.org]
Overcoming calibration curve non-linearity in Dacomitinib assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Dacomitinib assays, particularly concerning calibration curve non-linearity.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a Dacomitinib LC-MS/MS assay?
A1: Based on validated methods, a typical linear range for Dacomitinib quantification using LC-MS/MS can vary, but commonly reported ranges are between 2 to 500 ng/mL and 0.25 to 100 ng/mL.[1][2][3] The specific range will depend on the instrumentation, sample matrix, and overall method sensitivity.
Q2: What are the common sample preparation methods for Dacomitinib analysis in biological matrices?
A2: Protein precipitation is a frequently used method for extracting Dacomitinib from biological matrices like plasma and liver microsomes.[1][3] Acetonitrile is commonly used as the precipitation solvent.[1]
Q3: Which internal standard (IS) is suitable for Dacomitinib assays?
A3: Lapatinib has been successfully used as an internal standard in a validated LC-MS/MS assay for Dacomitinib.[1][2] The ideal internal standard should have similar chemical properties and extraction recovery to Dacomitinib.
Q4: What are the general causes of non-linear calibration curves in LC-MS/MS assays?
A4: Non-linearity in LC-MS/MS calibration curves can arise from several factors, including:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte or internal standard, leading to ion suppression or enhancement.
-
Sub-optimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or inadequate separation can affect linearity.
-
Inappropriate Internal Standard: An internal standard that does not behave similarly to the analyte can lead to poor correction for variability.
-
Analyte Instability: Degradation of the analyte during sample preparation or analysis can result in a non-linear response.
Troubleshooting Guide: Overcoming Calibration Curve Non-Linearity
This guide provides a systematic approach to diagnosing and resolving non-linearity in your Dacomitinib calibration curve.
Issue 1: Non-Linearity at High Concentrations (Curve Bending Down)
This is often indicative of detector saturation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Dilute the upper-end calibration standards and high-concentration quality control (QC) samples to fall within the linear range of the detector.[4] 2. If possible, reduce the sample injection volume. 3. Optimize the mass spectrometer's detector settings (e.g., detector voltage) if your instrument allows. | A linear response should be restored for the diluted samples. The upper limit of quantification (ULOQ) may need to be adjusted. |
| Ionization Suppression at High Concentrations | 1. Evaluate for matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples. 2. Improve sample cleanup to remove interfering matrix components. 3. Optimize chromatographic conditions to separate Dacomitinib from the suppressive matrix components. | Reduced matrix effects should lead to a more linear response at higher concentrations. |
Issue 2: Non-Linearity at Low Concentrations (Curve Bending Up or Down)
This can be caused by issues with background noise, analyte adsorption, or inefficient ionization at low levels.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Background Noise | 1. Check for contamination in the LC-MS/MS system by injecting a blank sample. 2. Ensure high-purity solvents and reagents are used. 3. Optimize the MRM transitions for Dacomitinib to improve signal-to-noise. | A cleaner baseline and improved linearity at the lower end of the curve. |
| Analyte Adsorption | 1. Use silanized vials or low-adsorption autosampler vials. 2. Add a small amount of an organic solvent or a competing compound to the sample diluent to reduce non-specific binding. | Improved recovery and a more linear response at the lower limit of quantification (LLOQ). |
| Inefficient Ionization | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). 2. Adjust the mobile phase pH to promote the optimal ionization of Dacomitinib. A pH of 4.2 has been reported to be effective.[1] | Enhanced signal intensity and improved linearity at low concentrations. |
Issue 3: General Poor Linearity (High R² value > 0.99)
This may indicate a more fundamental issue with the assay method.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Internal Standard (IS) | 1. Ensure the IS is added at a consistent concentration across all samples and standards. 2. Verify that the IS peak area is consistent across the calibration curve. Significant variation may indicate a problem. 3. If necessary, select a different IS with properties more closely matching Dacomitinib. | A stable IS response will better compensate for variations, leading to improved linearity. |
| Sub-optimal Chromatography | 1. Optimize the mobile phase composition and gradient to ensure a sharp, symmetrical peak for Dacomitinib. An isocratic mobile phase with a C18 column has been shown to be effective.[1][2] 2. Ensure adequate separation from any endogenous matrix components. | Improved peak shape and resolution will result in more accurate integration and better linearity. |
| Sample Preparation Inconsistency | 1. Ensure consistent and accurate pipetting during the preparation of standards, QCs, and samples. 2. Optimize the protein precipitation step to ensure complete and reproducible precipitation. | Reduced variability in sample preparation will lead to a more reliable and linear calibration curve. |
Experimental Protocols
Validated LC-MS/MS Method for Dacomitinib in Rat Liver Microsomes
This protocol is based on a validated method and can serve as a starting point for developing and troubleshooting your own assay.[1]
1. Preparation of Stock and Standard Solutions:
-
Dacomitinib Stock Solution (2 mg/mL): Dissolve Dacomitinib in DMSO.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standards.
-
Calibration Standards (2-500 ng/mL): Spike the appropriate working standard solutions into the rat liver microsome matrix.[1]
-
Internal Standard (Lapatinib) Solution (2 µg/mL): Prepare in the mobile phase.
2. Sample Preparation (Protein Precipitation):
-
To 1 mL of each calibration standard and QC sample, add 2 mL of acetonitrile.
-
Vortex mix and then centrifuge at 14,000 rpm for 12 minutes at 4°C to precipitate proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
To 1 mL of the filtered supernatant, add 50 µL of the internal standard solution.
-
Transfer the final solution to an autosampler vial for analysis.
3. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | Agilent 1200 Series |
| Column | C18 (specific dimensions not provided in the source) |
| Mobile Phase | Isocratic: 10 mM Ammonium Formate (pH 4.2 with formic acid) and Acetonitrile (30:70, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| MS System | Agilent 6410 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dacomitinib: 470.1 → 319 and 470.1 → 124 Lapatinib (IS): 581 → 365 |
Data Presentation
Table 1: Reported Linearity of Validated Dacomitinib Assays
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Rat Liver Microsomes | 2 - 500 | ≥ 0.9999 | [1][2] |
| Human Plasma | 0.25 - 100 | Not specified, but accuracy and precision were within acceptable limits | [3] |
| Human Serum | 2.5 - 125 | Not specified, but accuracy and precision were below 14.9% | [5] |
| Pharmaceutical Dosage Form (HPLC-UV) | 5 - 75 µg/mL | 0.99998 | [6] |
Visualizations
Troubleshooting Workflow for Calibration Curve Non-Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Dacomitinib Assay Experimental Workflow
Caption: General experimental workflow for Dacomitinib bioanalysis.
References
- 1. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Resolving co-eluting interferences with Dacomitinib analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Dacomitinib. Our aim is to help you resolve common issues, particularly those related to co-eluting interferences, to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences in Dacomitinib analysis?
A1: Co-eluting interferences in Dacomitinib analysis can arise from several sources:
-
Metabolites: The primary metabolite, O-desmethyl Dacomitinib, and other phase I metabolites can have similar retention times to the parent drug, depending on the chromatographic conditions.[1] Reactive intermediates may also be formed during metabolism.[2][3]
-
Concomitant Medications: Patients in clinical trials or treatment regimens may be taking other drugs that could co-elute with Dacomitinib. It is crucial to have a complete medication history for study subjects. Dacomitinib's solubility is pH-dependent, and co-administration of acid-reducing agents like proton-pump inhibitors (PPIs) or H2-receptor antagonists can affect its absorption and potentially the metabolic profile.[4][5][6]
-
Matrix Components: When analyzing biological samples (e.g., plasma, serum), endogenous components are a major source of interference. Phospholipids are particularly problematic in LC-MS analysis as they can co-elute with the analyte of interest and cause ion suppression or enhancement.[7]
-
Degradation Products: Forced degradation studies have shown that Dacomitinib can degrade under stress conditions (e.g., acidic, basic, oxidative). These degradation products may have chromatographic properties similar to the parent compound.[8]
Q2: My Dacomitinib peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for Dacomitinib is often related to secondary interactions with the stationary phase or issues with the mobile phase. Here are some common causes and solutions:
-
Mobile Phase pH: The pH of the mobile phase is critical. For a weakly basic compound like Dacomitinib, a mobile phase pH that is too close to its pKa can lead to peak tailing. Adjusting the pH of the aqueous portion of the mobile phase can improve peak shape. For example, using a buffer with a pH of around 3.2 has been shown to be effective.[9]
-
Active Sites on the Column: Unreacted silanol groups on the surface of the silica-based stationary phase can interact with the basic Dacomitinib molecule, causing tailing. Consider using a column with end-capping or a newer generation silica. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can help to mask these active sites.[9]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.
Q3: I am observing ion suppression in my LC-MS/MS analysis of Dacomitinib from plasma samples. How can I mitigate this?
A3: Ion suppression, a common matrix effect in bioanalysis, is often caused by co-eluting endogenous components like phospholipids.[7] Here are several strategies to address this:
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components.[7] Consider more rigorous sample clean-up techniques such as:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively isolating the analyte of interest.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Dacomitinib from polar matrix components.
-
-
Optimize Chromatography:
-
Gradient Elution: Employing a gradient elution can help to separate the analyte from the bulk of the matrix components.
-
Divert Valve: Using a divert valve to direct the early and late eluting parts of the chromatogram (which often contain high concentrations of matrix components) to waste instead of the mass spectrometer can reduce source contamination and ion suppression.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
Troubleshooting Guides
Guide 1: Resolving Co-elution of Dacomitinib and its Metabolites
Problem: Poor resolution between Dacomitinib and its major metabolite, O-desmethyl Dacomitinib, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting Dacomitinib and its metabolites.
Detailed Steps:
-
Optimize Mobile Phase Gradient:
-
Action: If using a gradient, make the slope shallower around the elution time of the two peaks. This will increase the separation time between them.
-
Rationale: A shallower gradient increases the difference in migration speed between compounds with slightly different hydrophobicities.
-
-
Adjust Mobile Phase pH:
-
Action: Modify the pH of the aqueous component of the mobile phase. Since Dacomitinib and its metabolites may have different pKa values, a change in pH can alter their retention times differently.
-
Rationale: Changing the ionization state of the analytes can significantly impact their interaction with the stationary phase.
-
-
Change Stationary Phase:
-
Action: If the above steps fail, switch to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl column).
-
Rationale: Different stationary phases offer different selectivity based on mechanisms other than just hydrophobicity, such as pi-pi interactions.
-
-
Mass Spectrometry Detection (for LC-MS/MS):
-
Action: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions for Dacomitinib and its metabolite are unique and do not have cross-talk.
-
Rationale: Even if the peaks are not fully chromatographically resolved, they can be distinguished and quantified accurately by mass spectrometry if they have distinct precursor and product ions.
-
Guide 2: Mitigating Matrix Effects from Phospholipids
Problem: Inconsistent and inaccurate results in the bioanalysis of Dacomitinib due to ion suppression or enhancement from phospholipids.
Experimental Protocol: Phospholipid Removal using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 100 µL of 4% phosphoric acid in water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution of Phospholipids: Elute the phospholipids with a solvent that is not strong enough to elute Dacomitinib (e.g., 1 mL of a less polar, non-eluting solvent). This step is crucial for removing the bulk of the phospholipids.
-
Analyte Elution: Elute Dacomitinib with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Logical Diagram for Matrix Effect Mitigation:
Caption: A logical approach to mitigating matrix effects in Dacomitinib bioanalysis.
Data Summary Tables
Table 1: Comparison of HPLC Methods for Dacomitinib Analysis
| Parameter | Method 1[9] | Method 2[8] |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Agilent ZORBAX Eclipse (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.2% Triethylamine (pH 3.0 with Orthophosphoric acid) : Acetonitrile (70:30 v/v) | 0.1M Sodium Perchlorate (pH 5.6) : Acetonitrile (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 253 nm |
| Retention Time | ~5.3 min | ~5.8 min |
Table 2: Comparison of LC-MS/MS Methods for Dacomitinib Bioanalysis
| Parameter | Method A[10] | Method B[1] |
| Column | Reversed-phase C18 | ACE Excel C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic | Gradient elution with 5 mM Ammonium Acetate (0.1% Formic Acid) and Acetonitrile |
| Internal Standard | Lapatinib | Not specified |
| MRM Transition (Dacomitinib) | Not specified | m/z 470.4 → 385.0 |
| Linearity Range | 2 - 500 ng/mL | 0.25 - 100 ng/mL |
| LLOQ | 1.1 ng/mL | 0.25 ng/mL |
References
- 1. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Effects of H2-Receptor Antagonists on the Exposure of Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dacomitinib Monograph for Professionals - Drugs.com [drugs.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Dacomitinib-d10 Versus a Field of Contenders
In the precise world of bioanalytical research, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying drug concentrations hinges on the selection of an appropriate internal standard (IS). For researchers developing and validating assays for the second-generation epidermal growth factor receptor (EGFR) inhibitor, Dacomitinib, a critical choice arises: employing a stable isotope-labeled (SIL) internal standard like Dacomitinib-d10 or opting for a structurally similar analog. This guide provides a comprehensive comparison of this compound against other potential internal standards—lapatinib, ibrutinib, and dasatinib-d8—supported by experimental data from published literature.
The Gold Standard: this compound
The ideal internal standard co-elutes with the analyte and exhibits identical extraction recovery and ionization characteristics, thereby perfectly compensating for variations during sample preparation and analysis. Deuterated internal standards, such as this compound, are widely considered the gold standard as they are chemically and structurally identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures that any analyte loss or fluctuation in instrument response is mirrored by the internal standard, leading to highly accurate and precise quantification.
One study details a validated LC-MS/MS method for Dacomitinib in human plasma utilizing this compound as the internal standard. The method demonstrated excellent linearity and precision, underscoring the suitability of this compound for rigorous bioanalytical applications.[1]
The Challengers: Structural Analogs
In the absence of a SIL-IS, researchers often turn to structural analogs—compounds with similar chemical properties to the analyte. For Dacomitinib analysis, several other tyrosine kinase inhibitors, including lapatinib, ibrutinib, and dasatinib-d8, have been employed as internal standards. While often more readily available and cost-effective, these analogs may exhibit different chromatographic behavior, extraction efficiencies, and ionization responses compared to the analyte, potentially compromising assay accuracy.
Lapatinib as an Internal Standard
A validated LC-MS/MS assay for Dacomitinib quantification in rat liver microsomes utilized lapatinib as the internal standard.[2][3][4] The study reported high recovery for both Dacomitinib and lapatinib, suggesting that under the specified conditions, lapatinib can serve as a viable, albeit not ideal, alternative.[2][4]
Ibrutinib as an Internal Standard
In a bioanalytical method for determining Dacomitinib in rat plasma, ibrutinib was chosen as the internal standard.[1] The method was successfully validated, indicating that ibrutinib can be used for the quantification of Dacomitinib. However, as a structural analog, potential differences in analytical behavior must be carefully evaluated during method development.
Dasatinib-d8 as an Internal Standard
A multiplexed LC-MS/MS method for the simultaneous quantification of several small molecule kinase inhibitors, including Dacomitinib, in human plasma employed dasatinib-d8 as an internal standard for all analytes. While this approach offers efficiency in a clinical setting, the use of a single internal standard for multiple analytes with varying physicochemical properties can introduce quantification inaccuracies.
Performance Data at a Glance: A Comparative Table
The following tables summarize the performance characteristics of LC-MS/MS methods for Dacomitinib quantification using this compound and other potential internal standards, as reported in the literature. It is crucial to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, instrumentation, and biological matrices.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Performance | Matrix | Reference |
| Linearity Range | 0.5–250.01 ng/mL | Human Plasma | [1] |
| Correlation Coefficient (r²) | > 0.99 | Human Plasma | [1] |
| Accuracy and Precision | Within acceptable limits | Human Plasma | [1] |
Table 2: Method Performance with Lapatinib as Internal Standard
| Parameter | Performance | Matrix | Reference |
| Linearity Range | 2–500 ng/mL | Rat Liver Microsomes | [2][3][4] |
| Correlation Coefficient (r²) | ≥ 0.9999 | Rat Liver Microsomes | [2][3][4] |
| Lower Limit of Quantification (LLOQ) | 1.1 ng/mL | Rat Liver Microsomes | [2][3][4] |
| Intra-day Precision (%RSD) | 0.84–3.58% | Rat Liver Microsomes | [2][3][4] |
| Inter-day Precision (%RSD) | 0.84–3.58% | Rat Liver Microsomes | [2][3][4] |
| Intra-day Accuracy | 92.2–100.32% | Rat Liver Microsomes | [2][3][4] |
| Inter-day Accuracy | 92.2–100.32% | Rat Liver Microsomes | [2][3][4] |
| Mean Recovery | 97.91% | Rat Liver Microsomes | [2][4] |
Table 3: Method Performance with Ibrutinib as Internal Standard
| Parameter | Performance | Matrix | Reference |
| Linearity Range | 1–150 ng/mL | Rat Plasma | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Rat Plasma | [1] |
| Intra-day Precision (%RSD) | 1.7–8.7% | Rat Plasma | |
| Inter-day Precision (%RSD) | 1.7–8.7% | Rat Plasma | |
| Intra-day Accuracy (%RE) | -6.1 to 8.5% | Rat Plasma | |
| Inter-day Accuracy (%RE) | -6.1 to 8.5% | Rat Plasma | |
| Mean Recovery | 76.9–84.1% | Rat Plasma | [1] |
Table 4: Method Performance with Dasatinib-d8 as Internal Standard for Dacomitinib
| Parameter | Performance | Matrix | Reference |
| Linearity Range | 5.00–500 ng/mL | Human Plasma | |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | Human Plasma | |
| Accuracy | Within 85–115% | Human Plasma | |
| Precision | Within acceptable limits | Human Plasma |
Experimental Protocols: A Glimpse into the Methodologies
Dacomitinib Quantification with this compound IS in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Discovery C18 column (10 cm × 4.6 mm, 5 µm) with a gradient elution using a mobile phase of acetonitrile and ammonium formate.
-
Mass Spectrometry: Detection via multiple reaction monitoring (MRM).
Dacomitinib Quantification with Lapatinib IS in Rat Liver Microsomes[2][3][4]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Reversed-phase C18 column with an isocratic mobile phase.
-
Mass Spectrometry: Not specified in detail in the provided search results.
Dacomitinib Quantification with Ibrutinib IS in Rat Plasma[1]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Acquity UPLC BEH C18 column with a gradient elution using acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry: Detection via MRM with positive-ion electrospray ionization (ESI).
Dacomitinib Quantification with Dasatinib-d8 IS in Human Plasma
-
Sample Preparation: Details not specified in the provided search results.
-
Chromatography: Details not specified in the provided search results.
-
Mass Spectrometry: Tandem mass spectrometry with electrospray positive ionization.
Visualizing the Science: Diagrams and Workflows
Dacomitinib's Mechanism of Action: The EGFR Signaling Pathway
Dacomitinib is an irreversible inhibitor of the human epidermal growth factor receptor (EGFR) family of tyrosine kinases (EGFR/HER1, HER2, and HER4).[5] By binding to these receptors, Dacomitinib blocks downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[6][7]
Caption: Dacomitinib inhibits EGFR signaling pathways.
A Typical Bioanalytical Workflow
The following diagram illustrates a generalized workflow for the quantification of Dacomitinib in biological samples using LC-MS/MS with an internal standard.
Caption: General workflow for Dacomitinib analysis.
Conclusion: An Informed Decision for Optimal Results
While structural analogs like lapatinib, ibrutinib, and dasatinib-d8 have been demonstrated to be functional internal standards for the quantification of Dacomitinib, the inherent physicochemical differences can lead to variability and compromise data integrity. This compound, as a stable isotope-labeled internal standard, remains the superior choice for researchers seeking the highest level of accuracy and precision in their bioanalytical assays. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures robust and reliable data, which is paramount in drug development and clinical research. The selection of an internal standard is a critical step in method development, and the evidence strongly supports the use of this compound for the most dependable quantification of Dacomitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
A Comparative Guide to Dacomitinib Pharmacokinetics in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetics of dacomitinib, a second-generation, irreversible pan-HER tyrosine kinase inhibitor, across various patient populations. Dacomitinib is indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1][2] Understanding its pharmacokinetic profile in different clinical scenarios is crucial for optimizing dosing strategies and ensuring patient safety.
Pharmacokinetic Profile of Dacomitinib
Dacomitinib is administered orally, with a recommended dosage of 45 mg once daily.[2] It can be taken with or without food.[2] The mean absolute bioavailability of dacomitinib is 80%, and peak plasma concentrations are typically reached at a median of 6 hours after a single 45 mg dose.[3][4] Steady-state concentrations are achieved within 14 days of repeated dosing.[3] Dacomitinib is primarily metabolized by oxidation and glutathione conjugation, with CYP2D6 being the major isozyme involved in the formation of its active metabolite, O-desmethyl dacomitinib, and CYP3A4 contributing to other minor oxidative metabolites.[4][5]
Dacomitinib Signaling Pathway
Dacomitinib functions by irreversibly inhibiting the tyrosine kinase activity of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[6][7] This blockade disrupts downstream signaling pathways involved in cancer cell growth and proliferation.
References
- 1. The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vizimpro (Dacomitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Cross-Validation of Dacomitinib Analytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Validated Dacomitinib Analytical Methods
The following table summarizes the performance characteristics of various validated analytical methods for Dacomitinib quantification, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Method 1: LC-MS/MS (Human Plasma) | Method 2: LC-MS/MS (Rat Liver Microsomes)[1][2] | Method 3: HPLC (Pharmaceutical Dosage Form)[3] | Method 4: RP-HPLC (Bulk and Formulations)[4] |
| Matrix | Human Plasma | Rat Liver Microsomes | Pharmaceutical Dosage Form | Bulk and Oral Solid Dosage Formulations |
| Linearity Range | 0.25–100 ng/mL[5] | 2–500 ng/mL[1][2] | 5–75 µg/mL[3] | 20–200 µg/mL |
| Correlation Coefficient (r²) | >0.99 | ≥ 0.9999[1][2] | 0.99998[3] | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[5] | 1.1 ng/mL[1][2] | Not Reported | 0.2 µg/mL (for impurity 1) |
| Limit of Detection (LOD) | Not Reported | 0.35 ng/mL[1][2] | Not Reported | 0.06 µg/mL (for impurity 1), 0.025 µg/mL (for impurity 2)[4] |
| Accuracy (% Recovery) | 92.00% to 104.50%[5] | 92.2–100.32%[1][2] | 98–102%[3] | Within acceptable limits |
| Precision (% RSD) | < 8.20% (intra- and inter-day)[5] | 0.84–3.58% (intra- and inter-day)[1][2] | < 2% | 0.21-0.99% (intra- and inter-day)[4] |
| Internal Standard | Dacomitinib-d10 | Lapatinib[1] | Not Applicable | Not Applicable |
Experimental Protocols
Below are detailed methodologies for two key analytical techniques used for Dacomitinib quantification.
Method 1: LC-MS/MS for Dacomitinib in Human Plasma
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
1. Sample Preparation:
-
Treat plasma samples with acetonitrile containing 0.1% formic acid to precipitate proteins.[5]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the liquid supernatant, dry it down, and reconstitute the residue in a methanol-water-formic acid solution (200:800:1, v/v/v).[5]
2. Chromatographic Conditions:
-
Column: ACE Excel C18 column (2.1 mm × 50.0 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of a buffer (5 mM ammonium acetate in 0.1% formic acid) and acetonitrile.[5]
-
Flow Rate: Not specified.
-
Run Time: 4 minutes.[5]
3. Mass Spectrometric Detection:
-
Instrument: AB QTRAP 5500 mass spectrometer.[5]
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
Method 2: HPLC for Dacomitinib in Pharmaceutical Dosage Forms
This method is designed for the quality control of Dacomitinib in tablets.[3]
1. Sample Preparation:
-
Weigh and finely powder a number of Dacomitinib tablets.
-
Dissolve a portion of the powder, equivalent to a specific amount of Dacomitinib, in a suitable solvent (e.g., a mixture of acetonitrile and buffer).
-
Filter the solution to remove any undissolved excipients.[3]
-
Dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method.
2. Chromatographic Conditions:
-
Column: Kromasil C18 Column (250 x 4.6 mm; 5µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of 0.2% triethylamine solution (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (70:30 v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 20 µL.
3. UV Detection:
-
Detector: UV/Vis detector.
-
Detection Wavelength: 260 nm.[3]
Inter-Laboratory Cross-Validation Workflow
To ensure the consistency and comparability of results generated by different laboratories, a cross-validation of the analytical method is essential.[6] The following diagram illustrates a general workflow for such a study.
Caption: A generalized workflow for the inter-laboratory cross-validation of an analytical method.
Dacomitinib's Mechanism of Action: EGFR Signaling Pathway
Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family.[7][8][9] The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Dacomitinib.
Caption: Dacomitinib irreversibly inhibits EGFR autophosphorylation, blocking downstream signaling pathways.
Dacomitinib exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR, HER2, and HER4. This action prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][10] By blocking these pathways, Dacomitinib inhibits cancer cell proliferation, growth, and survival.[8][10]
References
- 1. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
Accuracy and precision assessment for Dacomitinib quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of Dacomitinib, a potent second-generation irreversible tyrosine kinase inhibitor. The selection of an appropriate analytical method is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document outlines the performance of common and novel techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of three distinct analytical methods for Dacomitinib quantification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a novel spectrofluorimetric method utilizing nitrogen-doped carbon quantum dots (N-CQDs).
| Parameter | RP-HPLC Method 1[1][] | RP-HPLC Method 2[3] | LC-MS/MS[4][5][6] | Spectrofluorimetry (N-CQDs)[7] |
| Linearity Range | 20 - 200 µg/mL | 5 - 75 µg/mL | 2 - 500 ng/mL | 1.0 - 20.0 µg/mL |
| Correlation Coefficient (R²) | 0.999 | 1.0 | ≥ 0.9999 | Not explicitly stated |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 92.2 - 100.32% | Not explicitly stated |
| Precision (% RSD) | < 2% | < 2% | 0.84 - 3.58% | Not explicitly stated |
| Limit of Detection (LOD) | 0.06 µg/mL | Not specified | 0.35 ng/mL | Calculated as 3.3 Sₐ/b |
| Limit of Quantitation (LOQ) | Not specified | Not specified | 1.1 ng/mL | Calculated as 10 Sₐ/b |
Experimental Workflows
The general experimental workflow for the quantification of Dacomitinib using chromatographic methods involves several key steps from sample preparation to data analysis.
Mechanism of Action: Dacomitinib Signaling Pathway Inhibition
Dacomitinib is an irreversible pan-HER inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][5] By binding to the ATP-binding site of the tyrosine kinase domain of these receptors, Dacomitinib blocks their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[1]
Detailed Experimental Protocols
RP-HPLC Method
This protocol is a representative example for the quantification of Dacomitinib in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5µm) is typically employed.[3]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.2% triethylamine adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 70:30 (v/v) is used in an isocratic elution mode.[3]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 260 nm.[3]
-
Sample Preparation: A known weight of the Dacomitinib formulation is dissolved in a suitable solvent (e.g., acetonitrile and buffer mixture), sonicated, and filtered through a 0.22 µm filter before injection.[3]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of Dacomitinib standards. The concentration of the sample is then determined from this curve.
LC-MS/MS Method
This protocol is suitable for the quantification of Dacomitinib in biological matrices, such as plasma, offering high sensitivity and selectivity.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column is used for chromatographic separation.[4][5]
-
Mobile Phase: An isocratic mobile phase is often employed.[4][5]
-
Internal Standard (IS): An appropriate internal standard, such as lapatinib, is used for accurate quantification.[4][5]
-
Mass Spectrometric Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. For Dacomitinib, the transitions m/z 470.1→319 and 470.1→124 can be monitored.[4]
-
Sample Preparation: Protein precipitation is a common method for plasma samples. An organic solvent like acetonitrile is added to the plasma sample containing the internal standard, vortexed, and centrifuged. The supernatant is then collected for analysis.
-
Quantification: The ratio of the peak area of Dacomitinib to the peak area of the internal standard is plotted against the concentration of the calibration standards to construct the calibration curve.
Spectrofluorimetric Method (N-CQDs)
This novel method offers a simpler and more cost-effective alternative to chromatographic techniques.
-
Instrumentation: A spectrofluorometer.
-
Reagents: Nitrogen-doped carbon quantum dots (N-CQDs) are used as the fluorescent probe.
-
Principle: The method is based on the quenching of the native fluorescence of the N-CQDs upon the addition of Dacomitinib. The degree of fluorescence quenching is proportional to the concentration of Dacomitinib.
-
Procedure: A fixed amount of N-CQD solution is mixed with varying concentrations of Dacomitinib. The fluorescence intensity is then measured at the excitation and emission maxima of the N-CQDs.
-
Quantification: A calibration curve is established by plotting the fluorescence quenching intensity against the concentration of Dacomitinib. The concentration of the unknown sample is then determined from this curve.[7]
References
- 1. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 3. Dacomitinib (PF-00299804), an irreversible Pan-HER inhibitor, inhibits proliferation of HER2-amplified breast cancer cell lines resistant to trastuzumab and lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dacomitinib Monograph for Professionals - Drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Co-Administration: A Comparative Guide to In Vivo Drug-Drug Interactions of Dacomitinib
For researchers, scientists, and drug development professionals, understanding the drug-drug interaction (DDI) profile of a targeted therapy is paramount for ensuring patient safety and optimizing clinical outcomes. This guide provides a comprehensive comparison of the in vivo DDI profile of dacomitinib, a second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other approved EGFR TKIs. The information is supported by experimental data and detailed methodologies to aid in clinical trial design and patient management.
Dacomitinib is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and to a lesser extent CYP3A4.[1][2][3][4][5] It is also a potent inhibitor of CYP2D6.[2][3] These characteristics form the basis of its clinically significant drug-drug interactions.
Dacomitinib's Interaction with Acid-Reducing Agents
The solubility of dacomitinib is pH-dependent, leading to significant interactions with acid-reducing agents such as proton pump inhibitors (PPIs) and H2-receptor antagonists.[6][7]
A clinical study in healthy volunteers demonstrated that co-administration of a single 45 mg dose of dacomitinib with the PPI rabeprazole (40 mg once daily for 7 days) resulted in a 51% decrease in dacomitinib's maximum plasma concentration (Cmax) and a 39% decrease in the area under the curve (AUC).[4][5][6] This reduction in exposure could potentially diminish the efficacy of dacomitinib.[8] Therefore, concomitant use of PPIs with dacomitinib should be avoided.[6][7][8] As an alternative, locally-acting antacids or H2-receptor antagonists can be considered, with specific dosing instructions to minimize the interaction.[7][8] For instance, it is recommended to administer dacomitinib at least 6 hours before or 10 hours after an H2-receptor antagonist.[7]
A retrospective analysis of the ARCHER 1050 trial, which compared dacomitinib to gefitinib in patients with advanced non-small cell lung cancer (NSCLC), suggested that concomitant PPI use might have a minimal impact on the efficacy of dacomitinib or gefitinib in this patient population, despite the observed pharmacokinetic interactions in healthy volunteers.[9]
Dacomitinib's Interaction with CYP2D6 Modulators
Dacomitinib's role as both a substrate and a potent inhibitor of CYP2D6 leads to significant interactions with drugs that are metabolized by or inhibit this enzyme.[2][3]
In a study with healthy volunteers, co-administration of a single 45 mg dose of dacomitinib with the CYP2D6 substrate dextromethorphan resulted in a more than 9-fold increase in the Cmax and AUC of dextromethorphan. This highlights the potent inhibitory effect of dacomitinib on CYP2D6.
Conversely, a study investigating the effect of the strong CYP2D6 inhibitor paroxetine on dacomitinib pharmacokinetics in healthy volunteers found that while paroxetine did increase dacomitinib exposure, the effect was not considered clinically significant.
Comparison of DDI Profiles: Dacomitinib vs. Other EGFR TKIs
The DDI profiles of EGFR TKIs vary based on their primary metabolic pathways and their potential to inhibit or induce drug-metabolizing enzymes and transporters.
| Drug | Primary Metabolic Pathways | Interaction with Acid-Reducing Agents | Interaction with CYP3A4 Inhibitors/Inducers | Interaction with CYP2D6 Substrates | P-gp/BCRP Interaction |
| Dacomitinib | CYP2D6, CYP3A4[1][2][3][4][5] | Significant decrease in exposure with PPIs.[4][5][6] | Potential for interaction. | Potent inhibitor; significantly increases exposure of CYP2D6 substrates. | Substrate of P-gp and BCRP. |
| Gefitinib | CYP3A4, CYP2D6[1] | Decreased exposure with drugs that increase gastric pH.[1] | Potent CYP3A4 inhibitors increase gefitinib exposure; potent inducers decrease exposure.[1] | Weak inhibitor.[10] | Substrate of P-gp and BCRP. |
| Erlotinib | CYP3A4, CYP1A2[11] | Decreased exposure with PPIs and H2-receptor antagonists.[11] | Potent CYP3A4 inhibitors increase erlotinib exposure; potent inducers decrease exposure.[11] | Not a significant inhibitor or inducer. | Substrate of P-gp and BCRP. |
| Afatinib | Minimal metabolism via CYP enzymes.[12] | Not significantly affected by changes in gastric pH. | Not significantly affected by CYP3A4 modulators.[12] | Not a significant inhibitor or inducer.[12] | Substrate and inhibitor of P-gp and BCRP.[13] |
| Osimertinib | CYP3A4, CYP3A5[14] | Not significantly affected by changes in gastric pH.[14] | Strong CYP3A4 inducers decrease osimertinib exposure.[14][15] | Not a significant inhibitor. | Inhibitor of BCRP and P-gp.[15] |
Experimental Protocols
Dacomitinib and Rabeprazole Interaction Study
-
Study Design: An open-label, randomized, two-period, two-sequence crossover study in healthy adult volunteers.
-
Treatment:
-
Treatment A: A single oral dose of dacomitinib 45 mg.
-
Treatment B: Rabeprazole 40 mg once daily for 7 days, with a single oral dose of dacomitinib 45 mg administered on day 5.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected pre-dose and at various time points post-dacomitinib administration to determine the plasma concentrations of dacomitinib and its major metabolite.
-
Key Parameters Measured: Cmax, AUC from time zero to the last quantifiable concentration (AUClast), and AUC from time zero to infinity (AUCinf).
Dacomitinib and Dextromethorphan Interaction Study
-
Study Design: An open-label, randomized, two-way crossover study in healthy adult volunteers.
-
Treatment:
-
Treatment A: A single oral dose of dextromethorphan 30 mg.
-
Treatment B: A single oral dose of dacomitinib 45 mg followed by a single oral dose of dextromethorphan 30 mg.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected to measure the plasma concentrations of dextromethorphan and its metabolite, dextrorphan.
-
Key Parameters Measured: Cmax and AUC of dextromethorphan and dextrorphan.
Visualizing the Pathways
To illustrate the metabolic pathways and interaction points, the following diagrams are provided in DOT language.
Caption: Dacomitinib's primary metabolic pathways.
Caption: Mechanism of PPI interaction with dacomitinib.
Caption: Dacomitinib's inhibition of CYP2D6 metabolism.
Conclusion
The in vivo drug-drug interaction profile of dacomitinib is primarily driven by its pH-dependent solubility and its potent inhibition of CYP2D6. Clinicians and researchers must exercise caution when co-administering dacomitinib with acid-reducing agents and CYP2D6 substrates. Compared to other EGFR TKIs, dacomitinib's DDI profile presents unique challenges and considerations. A thorough understanding of these interactions is crucial for the safe and effective use of dacomitinib in the treatment of NSCLC.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Effects of H2-Receptor Antagonists on the Exposure of Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Evaluation of the Effect of Proton Pump Inhibitors on the Efficacy of Dacomitinib and Gefitinib in Patients with Advanced Non-Small Cell Lung Cancer and EGFR-Activating Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrospective Evaluation of Drug-Drug Interactions With Erlotinib and Gefitinib Use in the Military Health System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mims.com [mims.com]
- 15. Osimertinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Dacomitinib in EGFR-Mutated NSCLC: A Comparative Analysis of Efficacy in Exon 19 Deletions versus Exon 21 L858R Mutations
For Immediate Release
New York, NY – An in-depth analysis of clinical trial data reveals nuances in the efficacy of dacomitinib, a second-generation irreversible tyrosine kinase inhibitor (TKI), in the first-line treatment of non-small cell lung cancer (NSCLC) driven by distinct epidermal growth factor receptor (EGFR) mutations. This guide provides a comprehensive comparison of dacomitinib's performance in patients harboring EGFR exon 19 deletions versus those with the exon 21 L858R mutation, drawing primarily from the pivotal ARCHER 1050 clinical trial.
Quantitative Efficacy Analysis
The ARCHER 1050 trial, a phase III, randomized, open-label study, directly compared the efficacy and safety of dacomitinib with the first-generation EGFR TKI, gefitinib, in treatment-naïve patients with advanced EGFR-mutant NSCLC. Subgroup analyses from this trial provide critical insights into dacomitinib's activity based on mutation type.
Progression-Free Survival (PFS)
Dacomitinib demonstrated a statistically significant improvement in progression-free survival compared to gefitinib in both major EGFR mutation subgroups. Notably, the benefit appeared more pronounced in the exon 19 deletion cohort.
| Efficacy Endpoint | Dacomitinib | Gefitinib | Hazard Ratio (HR) [95% CI] | p-value |
| Median PFS (Exon 19 del) | 16.5 months[1] | 9.2 months[1] | 0.55 [0.41 - 0.75][2] | <0.0001[1] |
| Median PFS (Exon 21 L858R) | 12.3 months[2] | 9.8 months[2] | 0.63 [0.44 - 0.88][2] | 0.0034[1] |
Overall Survival (OS)
Updated overall survival data from the ARCHER 1050 trial indicated a significant OS benefit with dacomitinib over gefitinib in the intent-to-treat population.[3][4] In the subgroup analyses, a notable trend towards improved OS was observed in the exon 21 L858R subgroup with dacomitinib.
| Efficacy Endpoint | Dacomitinib | Gefitinib | Hazard Ratio (HR) [95% CI] | p-value |
| Median OS (Exon 19 del) | 34.1 months | Not Reached | 0.880 [0.613 - 1.262][5] | 0.486[5] |
| Median OS (Exon 21 L858R) | 32.5 months[5] | 23.0 months[5] | 0.71 [0.478 - 1.045][5] | 0.0805[5] |
Objective Response Rate (ORR) and Duration of Response (DoR)
The objective response rates were comparable between dacomitinib and gefitinib across both mutation subtypes. However, the duration of response was significantly longer with dacomitinib.
| Efficacy Endpoint | Dacomitinib | Gefitinib |
| ORR (Exon 19 del) | 76% | 70% |
| ORR (Exon 21 L858R) | 73% | 74% |
| Median DoR (Exon 19 del) | 15.6 months | 8.3 months[1] |
| Median DoR (Exon 21 L858R) | Not specified in available data | Not specified in available data |
Experimental Protocol: ARCHER 1050
The ARCHER 1050 trial (NCT01774721) was a multinational, multicenter, randomized, open-label, phase III study.[3]
Patient Population: The study enrolled treatment-naïve patients with locally advanced or metastatic NSCLC harboring an EGFR-activating mutation (exon 19 deletion or exon 21 L858R). Patients with central nervous system (CNS) metastases were excluded.
Randomization and Treatment: A total of 452 patients were randomized in a 1:1 ratio to receive either:
-
Dacomitinib: 45 mg orally once daily.
-
Gefitinib: 250 mg orally once daily.
Randomization was stratified by race (Japanese vs. Chinese vs. other East Asian vs. non-Asian) and EGFR mutation type (exon 19 deletion vs. exon 21 L858R).[3]
Endpoints: The primary endpoint was progression-free survival (PFS) as determined by blinded independent central review.[1] Secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
Visualizing the Science
To better understand the biological and clinical context of this comparison, the following diagrams illustrate the EGFR signaling pathway and the workflow of the ARCHER 1050 trial.
Caption: EGFR signaling pathway and the inhibitory action of dacomitinib.
Caption: Experimental workflow of the ARCHER 1050 clinical trial.
Conclusion
The data from the ARCHER 1050 trial suggest that dacomitinib is a highly effective first-line treatment for patients with advanced NSCLC harboring common EGFR mutations. While dacomitinib demonstrates superior efficacy over gefitinib in both exon 19 deletion and exon 21 L858R mutation subgroups, the magnitude of benefit, particularly in terms of progression-free survival, appears greater in the exon 19 deletion population. Conversely, a more pronounced trend in overall survival benefit was observed in the exon 21 L858R subgroup. These findings underscore the importance of considering the specific EGFR mutation subtype when making therapeutic decisions and highlight the distinct clinical behaviors associated with these mutations. Further research is warranted to elucidate the underlying biological mechanisms driving these differential responses.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Novel clinical trial design and analytic methods to tackle challenges in therapeutic development in rare diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dacomitinib Versus Gefitinib For The First-Line Treatment of Advanced EGFR Mutation Positive Non-Small Cell Lung Cancer (ARCHER 1050): A Randomized, Open-Label Phase III Trial - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dacomitinib-d10: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Dacomitinib-d10, a deuterated analog of the tyrosine kinase inhibitor Dacomitinib, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. The Safety Data Sheet (SDS) for Dacomitinib indicates that the compound can cause skin sensitization and may have specific target organ toxicity.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, a self-contained breathing apparatus or a suitable respirator should be used.[2][3]
II. Step-by-Step Disposal Procedure
The disposal of this compound should be managed in accordance with regulations for hazardous pharmaceutical waste.[4][5] The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Segregate it into a designated, clearly labeled hazardous waste container.
-
-
Containerization:
-
Use a leak-proof, sealable container specifically designated for hazardous chemical waste.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Waste Collection:
-
For spills, collect the material using a method that minimizes dust generation.[1] Avoid using a vacuum cleaner unless it is filtered for hazardous solids.[1]
-
For unused or expired pure compounds, transfer the material directly into the designated hazardous waste container.
-
For contaminated labware (e.g., vials, pipette tips), rinse them with a suitable solvent if possible, collecting the rinse aid as hazardous waste. Place the rinsed, empty containers in the hazardous waste stream.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Final Disposal:
-
Hazardous pharmaceutical waste is typically disposed of via incineration at a licensed facility.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Ensure all required documentation for hazardous waste disposal is completed as per institutional and regulatory requirements.
-
III. Quantitative Data Summary
The following table summarizes key quantitative and qualitative information for Dacomitinib, which is expected to be comparable for this compound.
| Parameter | Value/Information | Source |
| Storage Temperature | 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C to 30°C (59°F to 86°F) | [7][8] |
| Stability | Stable under normal storage conditions. Protect from light and moisture. | [9] |
| Extinguishing Media for Fire | Carbon dioxide, dry chemical powder, foam, water. | [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H317 (May cause an allergic skin reaction), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects). | [1][3] |
IV. Experimental Protocols and Workflows
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. kmpharma.in [kmpharma.in]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. pfizermedical.com [pfizermedical.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Buy this compound (EVT-12556396) [evitachem.com]
Comprehensive Safety and Handling Guide for Dacomitinib-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of Dacomitinib-d10 in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and minimize environmental contamination. Dacomitinib is a potent compound, and its deuterated form, this compound, should be handled with the same level of caution.
Hazard Identification and Risk Assessment
Dacomitinib is classified as a hazardous drug.[1] The primary routes of occupational exposure include inhalation of aerosols or fine particles, skin contact, and accidental ingestion.[2] Although a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for Dacomitinib should be used as a surrogate for risk assessment and control strategies. It is crucial to handle this compound within a designated area to prevent cross-contamination.
Key Hazards:
-
Harmful if swallowed.[3]
-
Causes skin and serious eye irritation.[3]
-
May cause respiratory irritation.[3]
-
Potential for skin sensitization.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required PPE |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat or Disposable Gown, Safety Glasses |
| Animal Dosing | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Spill Cleanup | Double Nitrile Gloves (heavy-duty), Disposable Gown, Safety Goggles and Face Shield, N95 or higher Respirator |
Gowning and De-gowning Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize exposure risk.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. Medication Recycling Program [intermountainhealthcare.org]
- 4. oncolink.org [oncolink.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
